The table below summarizes the fundamental technical data for Radicicol [1]:
| Property | Specification |
|---|---|
| DrugBank ID | DB03758 [1] |
| Generic Name | This compound [1] |
| Modality | Small Molecule [1] |
| Status | Experimental; not approved for clinical use in the US or elsewhere [1] |
| Chemical Formula | C₁₈H₁₇ClO₆ [1] |
| Molecular Weight | 364.777 g/mol [1] |
| Synonyms | Monorden, NSC-294404 [1] |
| CAS Number | 12772-57-5 [1] |
This compound's primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins, many of which are oncoproteins [2] [3].
The following diagram illustrates the pathway through which this compound exerts its antitumor effects:
This compound exhibits potent activity in cellular models but faces challenges in animal studies.
| Model System | Key Finding | Reference |
|---|---|---|
| In Vitro (Cell-free) | Nanomolar potency (IC₅₀ ~20 nM) against Hsp90 [4]. | [4] |
| In Vitro (Cellular) | Depletes Hsp90 client proteins (e.g., ErbB2, Raf-1); induces apoptosis in cancer cell lines (e.g., KPL-4 breast cancer) [5]. | [5] |
| In Vivo | Low or no antitumor activity due to metabolic instability (e.g., epoxide ring reactivity, Michael addition susceptibility) [2] [4]. | [2] [4] |
Researchers have developed analogues to overcome this compound's limitations, primarily focusing on modifying its reactive epoxide and dienone structures [4] [3]. The most successful strategy has been the synthesis of oxime derivatives [2] [3].
This compound is a resorcylic acid lactone (RAL). Its carbon scaffold is assembled by two large, iterative polyketide synthases (PKSs) in a collaborative manner [4]:
Based on the established research, here are key considerations for experimental work with this compound:
This compound (also known as monorden) is a macrocyclic resorcylic acid lactone (RAL) that has garnered significant scientific interest due to its potent biological activities, particularly as a nanomolar inhibitor of heat shock protein 90 (Hsp90). This fungal polyketide demonstrates promising anticancer potential through its ability to disrupt Hsp90 function, which in turn affects numerous oncogenic client proteins [1] [2]. First isolated in 1953 from Monosporium bonorden, this compound is primarily biosynthesized by various fungal species including Pochonia chlamydosporia and Chaetomium chiversii [1] [2]. The compound features a distinctive chlorinated resorcylate core fused to a 14-membered macrolactone ring containing a trans-cis dienone moiety and an epoxide functionality, structural elements that are essential for its biological activity [3] [1].
The biosynthesis of this compound follows a fungal iterative polyketide pathway characterized by a collaborative two-module system involving highly specialized enzymes. The core scaffold is assembled by two iterative type I polyketide synthases (IPKSs) that work in concert to construct the characteristic RAL framework [3] [1]. This biosynthetic pathway exemplifies the sophisticated programming strategies employed by fungal megasynthases, where catalytic domains within each PKS module are strategically activated during polyketide chain extension to introduce specific functional groups and stereochemical features. Understanding this compound biosynthesis provides valuable insights into fungal secondary metabolism and offers opportunities for bioengineering novel analogues through metabolic engineering and combinatorial biosynthesis approaches [4] [3].
The foundation of this compound biosynthesis is established by two giant iterative polyketide synthases that operate sequentially to construct the characteristic resorcylic acid lactone scaffold. This bimodular PKS system exemplifies the division of labor in complex fungal natural product biosynthesis [3]:
Rdc5 - Highly Reducing PKS (HRPKS): This enzyme is responsible for assembling the reduced polyketide portion that eventually forms the macrolactone ring. Rdc5 contains a complete ensemble of catalytic domains including ketosynthase (KS), malonyl-CoA:acyl carrier protein transacylase (MAT), acyl carrier protein (ACP), and the full complement of β-keto processing enzymes: ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER). The HRPKS iteratively catalyzes decarboxylative condensations of malonyl-CoA extender units with selective reduction at specific carbon centers to produce a reduced pentaketide intermediate [3].
Rdc1 - Non-Reducing PKS (NRPKS): This enzyme receives the reduced intermediate from Rdc5 and performs four additional elongations without reductive processing, generating a poly-β-ketone chain that undergoes regioselective cyclization to form the resorcylic acid aromatic ring. Rdc1 contains distinctive domains including an N-terminal starter unit:ACP transacylase (SAT) that recognizes and accepts the Rdc5-derived intermediate, a product template (PT) domain that guides cyclization of the linear polyketide into the resorcylaldehyde scaffold, and a C-terminal thioesterase (TE) domain that catalyzes macrolactonization to release the RAL intermediate [3].
Table 1: Core Polyketide Synthases in this compound Biosynthesis
| Enzyme | Type | Key Domains | Function in Pathway |
|---|---|---|---|
| Rdc5 | Highly Reducing PKS (HRPKS) | KS, MAT, DH, ER, KR, ACP | Synthesizes reduced pentaketide precursor via iterative chain extension with reductive processing |
| Rdc1 | Non-Reducing PKS (NRPKS) | SAT, PT, TE, ACP | Accepts pentaketide from Rdc5, performs 4 additional elongations, cyclizes aromatic ring, and catalyzes macrolactonization |
The collaborative action of these two megasynthases produces (R)-monocillin II, which serves as the first stable polyketide intermediate in the pathway and the immediate precursor for all subsequent tailoring modifications [3] [1]. The transfer of the intermediate from Rdc5 to Rdc1 exemplifies trans-acylation between fungal PKSs, while the Rdc1 TE domain demonstrates remarkable flexibility in accepting both (R)- and (S)-configured hydroxyl nucleophiles during macrolactonization, though it naturally produces the (R)-configured lactone found in this compound [3].
Following the assembly and macrocyclization of the core RAL scaffold by the PKS system, (R)-monocillin II undergoes several enzymatic modifications to become fully functional this compound. These tailoring reactions introduce chemical features essential for the compound's biological activity and stability [1]:
Halogenation: The flavin-dependent halogenase Rdc2 specifically chlorinates the C6 position of the resorcylic acid aromatic ring, converting (R)-monocillin II to monocillin I. This chlorination step is catalyzed by a dedicated halogenase enzyme that utilizes FADH₂ and molecular oxygen to generate hypochlorous acid, which then facilitates electrophilic aromatic substitution. The chlorine atom plays a critical role in this compound's bioactivity by modulating the electron density of the aromatic ring system and enhancing binding affinity to Hsp90 [4] [3] [1].
Epoxidation: The cytochrome P450 epoxidase Rdc4 installs the C7'-C8' epoxide moiety through oxidation of the corresponding alkene in monocillin I. This epoxidation generates the strained oxirane ring that contributes significantly to this compound's electrophilic character and biological activity. The epoxide formation represents the final step in the biosynthesis, yielding mature this compound [1].
The diagram below illustrates the complete this compound biosynthesis pathway:
This compound biosynthesis involves coordinated action of PKS modules and tailoring enzymes.
Table 2: Tailoring Enzymes in this compound Biosynthesis
| Enzyme | Type | Reaction Catalyzed | Structural Outcome |
|---|---|---|---|
| Rdc2 | Flavin-dependent halogenase | C6 chlorination of resorcylic ring | Introduces chlorine atom essential for Hsp90 binding affinity |
| Rdc4 | Cytochrome P450 oxidase | C7'-C8' epoxidation of diene system | Forms strained epoxide moiety critical for biological activity |
Genetic evidence supporting this pathway comes from targeted gene inactivation studies in Chaetomium chiversii, where disruption of the halogenase gene (radH) resulted in accumulation of dechloro-radicicol (monocillin I), while inactivation of the P450 epoxidase gene yielded pochonin D, a deepoxy-dihydro this compound analog [4] [1]. The sequential action of these tailoring enzymes enhances both the potency and stability of the final natural product, though this compound's in vivo efficacy remains limited by metabolic instability attributed to its conjugated dienone system and strained epoxide [3] [2].
The complete biosynthetic pathway for this compound biosynthesis has been successfully reconstituted in heterologous hosts such as Saccharomyces cerevisiae, enabling detailed functional characterization of the individual enzymes. This heterologous expression strategy allows researchers to study complex biosynthetic pathways in genetically tractable model systems [3]. The experimental workflow involves several key steps:
Gene Isolation and Vector Construction: The this compound biosynthetic gene cluster (containing rdc1, rdc2, rdc4, rdc5, and regulatory elements) is isolated from the native fungal producer and cloned into appropriate expression vectors suitable for transformation into the heterologous host. This typically involves yeast integration vectors or bacterial-artificial chromosome systems that can accommodate large genomic fragments [3].
Strain Engineering: The host organism (typically S. cerevisiae) is engineered to provide necessary precursors and cofactors by modifying endogenous metabolic pathways. This may include enhancing malonyl-CoA availability through genetic modifications to acetyl-CoA carboxylase and fatty acid metabolism, and ensuring adequate supply of methyl donors and redox cofactors required for PKS function [3].
Pathway Assembly and Expression: The individual PKS genes and tailoring enzymes are introduced into the engineered host either sequentially or simultaneously. Galinducible promoters are commonly employed for controlled expression of the large PKS genes, while constitutive promoters may be used for tailoring enzymes [3].
Metabolite Analysis and Characterization: Transformed strains are cultured under optimized conditions, and culture extracts are analyzed using LC-MS/MS and NMR spectroscopy to identify pathway intermediates and final products. Comparison with authentic standards allows verification of structural identity [3].
This heterologous reconstitution approach confirmed that the earliest resorcylic acid lactone intermediate in the this compound pathway is (R)-monocillin II, and established the exquisite timing of the Rdc5 enoyl reductase domain during polyketide chain assembly [3]. Furthermore, this system enabled precursor-directed biosynthesis experiments that demonstrated Rdc1's ability to accept an N-acetylcysteamine thioester mimic of the reduced pentaketide product of Rdc5, synthesizing (R)-monocillin II with four additional iterations of polyketide elongation [3].
Comprehensive understanding of the unique functions within the this compound biosynthetic pathway has been achieved through systematic domain dissection and site-directed mutagenesis studies:
Thioesterase Domain Function: The role of the Rdc1 thioesterase domain in macrolactonization was confirmed through both site-directed mutagenesis of the catalytic serine residue and complete domain deletion. These experiments demonstrated that TE inactivation results in accumulation of linear polyketide intermediates, confirming its essential role in macrocycle formation [3].
Ketoreductase Specificity: The KR domain within Rdc5 was shown to confer the (R)-stereochemistry at the C10' position through domain-swapping experiments with related RAL systems that produce (S)-configured hydroxyl groups. These studies revealed the structural basis for stereochemical control in fungal polyketide biosynthesis [3].
Halogenase Substrate Specificity: Reconstitution of the halogenase Rdc2 both in vivo and in vitro demonstrated its ability to chlorinate the resorcylate core at C6, producing pochonin D and a new halogenated analog 6-chloro,7',8'-dehydrozearalenol when provided with appropriate substrates [3].
The experimental workflow for this compound pathway analysis is summarized below:
Experimental approaches combine heterologous expression with biochemical characterization.
This compound exhibits potent anticancer activity primarily through its inhibition of heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins. Hsp90 facilitates protein maturation, folding, and assembly while minimizing aggregation within the intracellular environment [2]. The mechanism of this compound's Hsp90 inhibition involves several key aspects:
ATP-Competitive Binding: this compound binds directly to the N-terminal ATP-binding pocket of Hsp90, competing with adenosine triphosphate and preventing the conformational changes necessary for Hsp90's chaperone function. This binding mimics the ADP-bound conformation of Hsp90, effectively locking the protein in an inactive state [2].
Structural Basis of Inhibition: Crystallographic studies reveal that this compound adopts a folded conformation within the Hsp90 binding pocket, with its macrocycle and aromatic ring positioned perpendicularly. The resorcinol moiety of this compound behaves similarly to the adenine ring of ATP, forming critical hydrogen bonds with key residues in the binding pocket, particularly Asp93 [2].
Effects on Client Proteins: By inhibiting Hsp90 function, this compound promotes the ubiquitin-mediated degradation of oncogenic client proteins including anaplastic lymphoma kinase (ALK), v-raf murine sarcoma viral oncogene homolog B1 (BRAF), epidermal growth factor receptor (EGFR), ErbB family 2 (ERBB2), and multiple other cancer-driving kinases and transcription factors [2].
Despite its nanomolar inhibitory potency (IC₅₀ = 20 nM) against Hsp90 in biochemical assays, this compound demonstrates limited in vivo efficacy due to rapid metabolism and short half-life in physiological systems. The compound's metabolic instability has been attributed to its reactive epoxide moiety and the conjugated dienone system, which are susceptible to nucleophilic attack and Michael addition reactions [3] [2]. These limitations have prompted extensive structure-activity relationship studies and the development of synthetic analogs with improved pharmacological properties.
Recent research has revealed that this compound possesses additional molecular targets beyond Hsp90, expanding its potential therapeutic applications:
Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition: Computational studies using molecular docking and molecular dynamics simulations have demonstrated that this compound can stably bind within the ICMT active site by bridging both the S-adenosylmethionine cofactor pocket and the hydrophobic prenyl substrate tunnel [5]. This dual-site binding represents a novel mechanism of action for this compound, with potential implications for mislocalizing prenylated proteins like Ras, which requires ICMT-mediated methylation for proper membrane association and oncogenic signaling [5].
Structural Basis for ICMT Inhibition: Molecular dynamics simulations of 100 ns duration revealed that this compound forms persistent interactions with key ICMT residues including a hydrogen bond with Val116 and induced-fit engagement of Arg125. These interactions support a stable this compound-ICMT complex with binding affinity comparable to native ligands [5].
Table 3: Molecular Targets of this compound
| Target Protein | Binding Site | Biological Consequence | Therapeutic Implication |
|---|---|---|---|
| Hsp90 | N-terminal ATP-binding pocket | Disruption of chaperone function leading to client protein degradation | Anticancer effects through combinatorial blockade of multiple oncogenic pathways |
| ICMT | Dual binding across SAM cofactor and prenyl substrate sites | Mislocalization of prenylated proteins like Ras | Potential anticancer strategy targeting Ras membrane association |
The discovery of ICMT as a potential secondary target for this compound suggests that this natural product may exert its biological effects through polypharmacology rather than single-target inhibition. This dual inhibition profile could be advantageous for cancer therapy, as simultaneous disruption of Hsp90 function and Ras localization might produce synergistic antitumor effects [5] [2]. However, the relative contributions of these targets to this compound's overall bioactivity profile require further experimental validation through comparative studies with target-specific inhibitors.
The this compound biosynthetic pathway represents a sophisticated example of fungal secondary metabolism, featuring a collaboratively functioning two-module polyketide synthase system that constructs the complex resorcylic acid lactone scaffold with precise stereochemical control. The core PKS enzymes Rdc5 (HRPKS) and Rdc1 (NRPKS) efficiently synthesize (R)-monocillin II, which subsequently undergoes strategic tailoring modifications including halogenation by Rdc2 and epoxidation by Rdc4 to yield the mature natural product [3] [1].
From a therapeutic perspective, this compound's potent inhibition of Hsp90 and emerging evidence for ICMT inhibition position it as a valuable lead compound for anticancer drug development [5] [2]. However, the compound's pharmacological limitations, particularly its metabolic instability and poor in vivo performance, have prompted extensive medicinal chemistry efforts to develop analogs with improved drug-like properties. Notable successes include CCT018159 and NVP-AUY922, which retain the critical resorcinol moiety essential for Hsp90 binding while replacing labile functional groups with more stable bioisosteres [2].
Radicicol is a macrocyclic lactone antibiotic that functions as a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90) [1] [2].
A recent computational study has revealed a novel, potential mechanism of action for this compound, separate from its Hsp90 inhibition [5].
The table below summarizes the two distinct mechanisms of action associated with this compound.
| Feature | Hsp90 Inhibition [1] [2] [3] | ICMT Inhibition [5] |
|---|---|---|
| Primary Target | Heat Shock Protein 90 (Hsp90) | Isoprenylcysteine Carboxyl Methyltransferase (ICMT) |
| Binding Site | N-terminal ATPase pocket | Spans both the SAM cofactor pocket and the hydrophobic prenyl substrate tunnel |
| Binding Affinity | Nanomolar (IC₅₀ ~20 nM) | High (Computational Glide XP score: -10.39; ΔGᵦᵢₙd: -60.13 kcal/mol) |
| Key Residues/Interactions | Interacts with the nucleotide-binding pocket | Persistent H-bond with Val116; induced-fit engagement of Arg125 |
| Biological Outcome | Degradation of multiple oncogenic client proteins (e.g., Raf, AKT); induction of apoptosis | Mislocalization of Ras and other prenylated proteins; disruption of oncogenic signaling |
| Validation Level | Well-established, confirmed by multiple experimental methods | Computational prediction (Docking & Molecular Dynamics) |
For researchers aiming to validate or explore these interactions, here are detailed methodologies cited in the search results.
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can probe conformational changes in Hsp90 upon this compound binding [4].
Detailed Protocol [4]:
The following workflow was used to elucidate this compound's binding mode with ICMT [5].
Workflow for computational analysis of this compound-ICMT binding [5].
Detailed Protocol [5]:
Beyond Hsp90 and ICMT inhibition, this compound exhibits a range of other reported bioactivities, which may be secondary effects or contribute to its overall pharmacological profile [2]:
The experimental protocols for HDX-MS and computational docking provide a solid starting point for researchers to probe these mechanisms further.
Radicicol is a macrocyclic lactone produced by fungi that acts as a highly specific inhibitor of Hsp90 [1] [2]. It exerts its effects by targeting the N-terminal ATP-binding site of Hsp90, a pocket known as the "Bergerat fold" [3] [4].
The following diagram illustrates this core mechanism and its downstream cellular consequences:
This compound inhibits Hsp90 function by competing with ATP, leading to client protein degradation.
The disruption of Hsp90 function by this compound produces a wide array of biological effects, making it a valuable tool in biological research and a potential therapeutic agent.
This compound demonstrates robust antitumor activity across various cancer models by simultaneously depleting multiple oncogenic client proteins [1] [2].
Recent studies have identified this compound as a potent inhibitor of the Chikungunya virus (CHIKV), revealing a novel viral target [6].
Beyond oncology and virology, this compound inhibits the differentiation of 3T3-L1 preadipocytes into mature fat cells, suggesting a potential role in managing obesity [7] [8].
The table below summarizes key potency and efficacy data for this compound from various experimental models.
| Biological System | Measured Activity | Reported Value | Citation |
|---|---|---|---|
| Chikungunya Virus (CHIKV) | Antiviral Efficacy (EC₅₀) | 0.04 ± 0.01 μM | [6] |
| Mammalian Cell | Cytotoxicity (CC₅₀) | 6.44 ± 0.54 μM | [6] |
| Anaplastic Thyroid Carcinoma | Reduction in pAkt (Ser473) | Significant decrease after 72h at 10μM | [2] |
| 3T3-L1 Preadipocytes | Lipid Accumulation | Dose-dependent inhibition at 2.5-10μM | [7] [8] |
The following methodology, adapted from a study on anaplastic thyroid carcinoma, provides a robust protocol for evaluating the cytotoxic effects of this compound [2].
This protocol uses the CCK-8 assay for viability and trypan blue exclusion for direct cell death counting.
Materials:
Procedure:
This protocol is used to confirm the on-target effect of this compound by analyzing the levels of Hsp90 client proteins.
Materials:
Procedure:
While this compound itself has faced challenges for clinical development, primarily due to metabolic instability and pharmacokinetic issues, it remains a foundational molecule in the Hsp90 inhibitor field [1].
This compound is a macrocyclic antifungal compound that binds directly to the N-terminal nucleotide-binding domain (NTD) of Hsp90, acting as a high-affinity competitive inhibitor of ATP [1]. This binding prevents Hsp90 from adopting the closed, active conformation necessary for its chaperone function, thereby disrupting the maturation and stabilization of its client proteins [1] [2]. Many of these client proteins are crucial oncogenic signaling molecules, which explains this compound's observed anti-cancer and anti-angiogenic properties [3].
The tables below summarize key structural and functional data related to this compound's mechanism.
Table 1: Structural and Functional Profile of this compound
| Aspect | Details |
|---|---|
| Primary Target | Hsp90 N-terminal Domain (NTD) [1] |
| Mechanism | Competitive inhibition of ATP binding, preventing conformational changes required for the chaperone cycle [1]. |
| Key Structural Motif | 14-membered resorcylic acid lactone macrocycle with a chlorinated phenyl ring [4]. |
| Binding Affinity | Docking score (Glide XP) of -10.39 and MM-GBSA ΔGbind of -60.13 kcal/mol for its potential interaction with ICMT [4]. |
| Cellular Consequence | Ubiquitin-proteasome-dependent degradation of Hsp90 client proteins (e.g., kinases, transcription factors) [1]. |
Table 2: Key Residues for this compound Binding in Hsp90 and ICMT
| Target Protein | Key Interaction Residues | Interaction Type |
|---|---|---|
| Hsp90 (General) | Residues in the NTD ATP-binding pocket [1]. | Hydrophobic interactions, hydrogen bonding [1]. |
| ICMT (Computational) | Val116, His113, His126, Arg125 [4]. | Persistent H-bond (Val116), induced-fit engagement (Arg125), hydrophobic contacts [4]. |
To confidently establish this compound's mechanism and specificity, researchers employ several key methodologies.
The diagram below illustrates the downstream effects of this compound-mediated Hsp90 inhibition on oncogenic signaling pathways.
> this compound (red) binds Hsp90, preventing client protein maturation and leading to their degradation, which inhibits tumor survival signals.
While a potent inhibitor, this compound's poor pharmacokinetic properties and bioavailability have limited its clinical translation [3]. Current research focuses on developing more effective analogs and novel targeting strategies [5] [3]. Key future directions include:
The table below summarizes the core chemical and biological characteristics of radicicol and related RALs.
| Property/Aspect | Description and Key Details |
|---|---|
| Core Chemical Structure | Benzannulated macrolide featuring a β-resorcylic acid moiety embedded in a 14-membered macrolactone ring [1] [2]. |
| Primary Molecular Targets | • Hsp90: Binds to N-terminal ATP pocket, causing degradation of client proteins critical for cancer cell survival [2] [3]. • Kinases (e.g., via other RALs): RALs with a cis-enone moiety (e.g., hypothemycin) covalently inhibit kinases like MAPK [2]. • Novel Target (PRDX1): Pochonin D binds to peroxiredoxin 1, inhibiting its activity and inducing cuproptosis [4]. | | Key Pharmacological Activities | Potent antitumor effects across various cancer models, including triple-negative breast cancer (TNBC); also exhibits antifungal, antimalarial, and immunomodulatory properties [1] [4]. | | Current Clinical Status | Clinical development has been slow. This compound showed inactivity in vivo due to instability in serum [3]. Synthetic derivatives (e.g., KF55823, NVP-AUY922) have entered clinical trials to overcome these limitations [3]. |
Ongoing research continues to reveal new biological functions and therapeutic mechanisms for RALs.
For researchers investigating RALs, here are methodologies for common activity and biosynthesis studies.
This cell-based assay evaluates RAL cytotoxicity and anti-proliferative effects [4].
This genetic approach confirms gene function in RAL biosynthesis [5].
The following diagram illustrates the experimental workflow connecting compound discovery to mechanistic understanding and genetic engineering, integrating the protocols above.
Experimental workflow from RAL discovery to mechanistic and genetic validation.
The diagram below visualizes the multi-target mechanism of action of RALs, including the newly discovered pathway.
Multi-target mechanisms of RAL-induced cancer cell death.
Despite challenges, several promising avenues exist for RAL research:
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a crucial enzyme in the post-translational modification pathway of Ras oncoproteins and other CAAX-motif proteins. As an integral membrane enzyme with a unique architecture among methyltransferases, ICMT catalyzes the final step in Ras processing by transferring a methyl group from S-adenosyl-L-methionine (SAM) to the prenylated cysteine residue of its protein substrates. This methylation step is essential for proper membrane localization and subsequent oncogenic signaling of Ras proteins. The structural organization of ICMT features multiple transmembrane helices with a conserved C-terminal catalytic domain that simultaneously accommodates a polar SAM-binding pocket and an adjacent hydrophobic tunnel for lipid substrate recognition—a unique arrangement that enables its dual-substrate recognition capability. [1]
The therapeutic relevance of ICMT inhibition stems from its critical position in the Ras activation pathway. Ras proteins are frequently mutated in human cancers, driving uncontrolled cell proliferation and survival. Since ICMT-mediated methylation represents the final essential step in Ras maturation, pharmacological inhibition of ICMT can effectively mislocalize Ras from the plasma membrane, thereby disrupting oncogenic signaling. Research has demonstrated that ICMT inhibition exhibits anticancer effects in various models, making it an attractive therapeutic target, particularly for Ras-driven malignancies where direct Ras targeting has proven challenging. The development of effective ICMT inhibitors represents a promising strategy for indirectly targeting Ras function while potentially overcoming limitations associated with direct Ras inhibition. [1] [2]
This compound is a 14-membered resorcylic acid lactone naturally biosynthesized by various fungal species. This macrocyclic compound features a distinctive chlorinated aromatic system and multiple oxygen-containing functional groups that contribute to its amphipathic character—a property that enables interactions with both hydrophilic and hydrophobic regions of biological targets. Originally identified as an antifungal antibiotic, this compound has demonstrated diverse bioactivities through its interactions with multiple molecular targets. The compound's structural complexity arises from its resorcylic acid core, which is incorporated into a macrocyclic lactone ring system, providing both rigidity and specific spatial orientation of its functional groups. [1]
Table: Known Molecular Targets of this compound and Their Biological Consequences
| Molecular Target | Binding Affinity | Biological Effect | Therapeutic Implication |
|---|---|---|---|
| Hsp90 | Nanomolar affinity [3] | Inhibition of ATPase activity [3] | Anticancer effects through client protein destabilization |
| Plasmodium falciparum Topoisomerase VIB | Not quantified [4] | Inhibition of mitochondrial replication [5] | Antimalarial activity |
| WNT-5A Expression | Not quantified [6] | Downregulation of WNT-5A | Potential hair-growth stimulation |
| ICMT | Docking score: -10.39 [1] | Dual-site inhibition of methylation | Anticancer effects through Ras mislocalization |
Prior to its identification as an ICMT inhibitor, this compound was primarily recognized as a potent inhibitor of heat shock protein 90 (Hsp90). Structural studies revealed that this compound binds to the N-terminal ATP/ADP-binding domain of Hsp90 with nanomolar affinity, effectively inhibiting its inherent ATPase activity which is essential for chaperone function in vivo. This Hsp90 inhibition leads to the degradation of client proteins, many of which are oncoproteins, thereby contributing to this compound's observed anticancer properties. Interestingly, despite their unrelated chemical structures, both this compound and geldanamycin (another Hsp90 inhibitor) bind to the same nucleotide-binding site in Hsp90, employing distinct mechanisms of nucleotide mimicry to achieve inhibition. [3]
Beyond Hsp90, this compound has demonstrated activity against other biological targets. In malaria parasites (Plasmodium falciparum), this compound was found to inhibit mitochondrial replication by potentially targeting topoisomerase VIB, causing developmental arrest at the schizont stage. Additionally, this compound has been identified as an inhibitor of WNT-5A expression, suggesting potential applications in hair-growth stimulation. This diverse target profile underscores this compound's promiscuous binding capacity, which can be attributed to its structural features that enable interactions with various enzyme active sites, particularly those accommodating nucleotide cofactors or hydrophobic substrates. [6] [4] [5]
Molecular docking simulations have provided critical insights into this compound's potential mechanism of ICMT inhibition. Studies utilizing the Glide XP docking protocol with the Methanosarcina acetivorans ICMT crystal structure (PDB ID: 4A2N) have demonstrated that this compound binds within the ICMT active site with remarkably high affinity. The docking simulations yielded a Glide XP score of -10.39 for this compound, which was even more favorable than the score of -9.46 obtained for the native ligand SAH (S-adenosyl-L-homocysteine). This computational prediction suggested that this compound could potentially rival or even exceed the binding strength of natural substrates to ICMT. Further refinement of binding energy estimates through MM-GBSA calculations produced a ΔGbind of -60.13 kcal/mol for the this compound-ICMT complex, providing additional support for the formation of a highly stable inhibitor-enzyme complex. [1]
The docking poses revealed that this compound adopts a unique binding conformation that enables it to simultaneously occupy both the SAM cofactor pocket and the hydrophobic prenyl substrate tunnel. This dual-site binding mode represents a novel mechanism among known ICMT inhibitors. Specifically, the resorcylic acid lactone core of this compound positions itself such that its chlorinated dihydroxyphenyl moiety engages with polar residues in the SAM-binding region, while its macrocyclic lactone system extends into the hydrophobic tunnel normally occupied by prenylated protein substrates. This spanning orientation allows this compound to effectively block access to both substrate-binding regions, potentially resulting in more complete enzyme inhibition compared to compounds that target only one of these sites. [1]
Molecular dynamics simulations provided further validation of this compound's stable binding to ICMT. In a comprehensive 100 ns all-atom simulation using the Desmond MD system with OPLS3e force field, the this compound-ICMT complex demonstrated remarkable stability. The system was prepared with the protein-ligand complex embedded in a POPC lipid bilayer to mimic the native membrane environment of ICMT, solvated with explicit TIP3P water molecules, and maintained under physiological conditions (0.15M NaCl, 300K, 1 atm). Analysis of the root-mean-square deviation (RMSD) of both protein and ligand atoms throughout the simulation trajectory indicated that the complex quickly reached equilibrium and maintained structural stability with minimal fluctuations after the initial stabilization period. [1]
Table: Key Protein-Ligand Interactions in the this compound-ICMT Complex
| Interaction Type | Residues/Region Involved | Functional Significance | Frequency During MD Simulation |
|---|---|---|---|
| Hydrogen Bond | Val116 backbone carbonyl | Mimics adenine anchoring of SAM | Persistent (>30% of frames) [1] |
| Hydrogen Bond | His126 (HIE126) side chain | Engages resorcinol ether portion | Present in docked pose [1] |
| Hydrogen Bond | His113 (HIE113) side chain | Part of SAM-coordinating residues | Present in docked pose [1] |
| Hydrophobic Contacts | Prenyl substrate tunnel | Competes with lipid substrate | Not quantified |
| Induced-fit Engagement | Arg125 side chain | Stabilizes complex conformation | Observed during simulation [1] |
The simulation analysis revealed that this compound maintains persistent hydrogen bonding with key residues in the ICMT active site throughout the trajectory. Most notably, a hydrogen bond with the backbone carbonyl of Val116 was maintained for more than 30% of the simulation frames, representing a stable anchor point that mimics how the adenine ring of SAM is typically positioned in the native complex. Additionally, the simulations captured an induced-fit conformational engagement of Arg125 with this compound, suggesting that ICMT undergoes structural adaptations to accommodate the inhibitor, which may contribute to binding stability and specificity. The chlorophenyl group of this compound maintained its position in a hydrophobic subpocket without significant positional drift, further confirming the stability of the binding mode observed in the initial docking experiments. [1]
Receptor preparation begins with obtaining the crystal structure of ICMT (PDB ID: 4A2N) from the Protein Data Bank. Using Schrödinger Maestro's Protein Preparation Wizard, all heteroatoms except the native ligand (SAH) should be removed. The preparation process involves adding missing hydrogen atoms, assigning proper protonation states at physiological pH (~7.0), and optimizing side-chain conformations of residues with incomplete electron density. The prepared protein structure should then undergo constrained energy minimization using the OPLS3e force field until the root-mean-square deviation (RMSD) of heavy atoms reaches a convergence threshold of 0.30 Å to relieve atomic clashes while maintaining the overall protein fold. [1]
For ligand preparation, the three-dimensional structure of this compound should be retrieved from chemical databases such as PubChem and imported into Maestro for optimization. The preparation steps include assigning proper bond orders, generating possible tautomers and ionization states at pH 7.0±2.0, and performing conformational sampling to identify the lowest-energy structure. Since this compound lacks ionizable groups under physiological conditions, it is typically treated as a neutral molecule for docking simulations. Partial atomic charges should be assigned according to the OPLS3e force field parameters, followed by geometry optimization using the LigPrep module. The receptor grid generation is centered on the crystallographic coordinates of the native SAH ligand, with the box dimensions adjusted to encompass both the SAM-binding pocket and the adjacent hydrophobic substrate tunnel to allow this compound to explore both regions during docking. [1]
The actual docking calculations should be performed using Glide in extra-precision (XP) mode without applying constraints to allow this compound maximum flexibility in finding optimal binding poses. For comparative analysis, the native ligand (SAH) should be re-docked into the prepared ICMT structure to validate the docking protocol by confirming that the top-scoring pose reproduces the crystallographic binding mode with a heavy-atom RMSD below 1.0 Å. For each compound, the top 10-20 poses should be retained for further analysis, with binding scores recorded for comparison. To improve binding affinity predictions, MM-GBSA calculations should be performed on the top-scoring docking poses using the Prime module, which provides more reliable estimates of free energy of binding (ΔGbind) by incorporating solvation effects and conformational entropy contributions. [1]
System setup begins with embedding the highest-scoring this compound-ICMT complex from docking into a pre-equilibrated POPC lipid bilayer using the System Builder module in Desmond. The membrane orientation should match the predicted transmembrane topology of ICMT, with the catalytic domain positioned appropriately relative to the lipid-water interface. The system should be solvated with TIP3P water molecules in an orthorhombic box maintaining a buffer distance of at least 10 Å between the protein and box edges. Physiological conditions are established by adding 0.15 M NaCl and counterions to neutralize the system charge. The final system typically consists of approximately 80,000-100,000 atoms, including protein, ligand, lipid molecules, water, and ions. [1]
The energy minimization and equilibration process consists of multiple stages to gradually relax the system. Initially, restrained minimization is performed with solute heavy atoms constrained using a force constant of 50 kcal/mol/Ų for 1000 steps of steepest descent algorithm. This is followed by a series of equilibrations in the NVT and NPT ensembles with progressively weaker restraints on protein and lipid atoms. The production MD simulation is conducted for 100 ns using the OPLS3e force field under NPT conditions (300 K, 1 atm) with a Nosé-Hoover thermostat and Martyna-Tobias-Klein barostat. The RESPA integrator is employed with a 2-fs time step for bonded and near non-bonded interactions and 6-fs for long-range electrostatic interactions. Long-range electrostatics are handled using the smooth particle mesh Ewald method with a 9-Å cutoff for direct interactions. Coordinates should be saved every 100 ps for subsequent analysis, resulting in 1000 frames for the entire trajectory. [1]
For trajectory analysis, several key properties should be calculated using Desmond's Simulation Interaction Diagram tool. The protein and ligand RMSD values determine the stability of the complex throughout the simulation. Root-mean-square fluctuation (RMSF) analysis identifies regions of structural flexibility in the enzyme. Protein-ligand interactions are quantified by monitoring hydrogen bonds (distance cutoff < 3.5 Å, angle > 120°), hydrophobic contacts (distance < 4.0 Å), and halogen bonds (Cl-O/N distance ~3.5 Å, angle 150°-180°). Interaction lifetimes and persistence metrics should be calculated, with hydrogen bonds considered significant if they occur in >30% of simulation frames. Additionally, the solvent-accessible surface area (SASA) of the binding pocket and ligand should be analyzed to evaluate binding tightness and potential desolvation penalties. [1]
Research workflow for studying this compound-ICMT interactions
The potential of this compound as an anti-cancer agent through ICMT inhibition stems primarily from its ability to disrupt Ras membrane localization and subsequent oncogenic signaling. Ras proteins are among the most frequently mutated oncogenes in human cancers, with approximately 30% of all tumors containing activating Ras mutations. Since ICMT catalyzes the final essential post-translational modification required for proper Ras membrane association, its inhibition provides a strategic approach to target Ras-driven cancers. Research has demonstrated that ICMT inhibition leads to mislocalization of all Ras isoforms (H-Ras, N-Ras, K-Ras4A, and K-Ras4B) regardless of their specific mutational status, addressing a significant limitation of mutation-specific Ras inhibitors. This broad-spectrum activity against multiple Ras variants represents a particular therapeutic advantage, as many aggressive cancers harbor K-Ras mutations that have proven exceptionally difficult to target with conventional approaches. [2]
In vivo validation of ICMT inhibition as an anticancer strategy comes from studies with other ICMT inhibitors, such as UCM-1336 (compound 3), which has demonstrated significant survival extension in Ras-driven acute myeloid leukemia models. This compound exhibited an IC50 of 2 μM against ICMT and showed remarkable selectivity against other enzymes involved in Ras post-translational modifications. Treatment with this inhibitor resulted in substantial impairment of Ras membrane association, decreased downstream signaling through the MAPK pathway, and induction of cell death across multiple Ras-mutated tumor cell lines. These findings provide compelling proof-of-concept for the therapeutic potential of ICMT inhibition in oncology and suggest that this compound, with its dual-site binding mechanism, may offer enhanced efficacy through more complete enzyme inhibition. [2]
Beyond oncology, emerging research indicates that ICMT inhibition may have significant anti-inflammatory applications. Recent studies have demonstrated that two ICMT inhibitors, cysmethynil (CyM) and 3-methoxy-N-[2-2,2,6,6-tetramethyl-4-phenyltetrahydropyran-4-yl)ethyl]aniline (MTPA), exert potent anti-inflammatory effects both in vitro and in vivo. These compounds were shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), while suppressing the expression of inflammatory genes such as cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in LPS-induced macrophages without significant cytotoxicity. [7]
The molecular mechanism underlying these anti-inflammatory effects involves suppression of the ICMT/Ras/AP-1 signaling pathway. ICMT inhibitors effectively blocked the translocation of Ras to the cell membrane and subsequent phosphorylation of Ras-dependent AP-1 signaling components, including Raf, MEK1/2, ERK, p38, and JNK. This interruption of pro-inflammatory signaling translated to notable therapeutic effects in mouse models of inflammatory disease, with both CyM and MTPA ameliorating symptoms in LPS/D-GalN-triggered hepatitis and DSS-induced colitis. These findings position ICMT inhibition as a promising strategy for treating inflammatory conditions and suggest that this compound, should its ICMT inhibitory activity be confirmed in biological assays, might offer similar anti-inflammatory benefits through this mechanism. [7]
Therapeutic mechanisms resulting from ICMT inhibition
Despite promising computational evidence for this compound's ICMT inhibition, several significant research gaps remain to be addressed. Most notably, the current understanding of this compound-ICMT interactions relies exclusively on computational predictions, with no experimental validation of ICMT inhibition in biochemical or cellular assays. The docking and molecular dynamics studies, while sophisticated, require corroboration through traditional enzyme inhibition assays to quantify this compound's potency (IC50 value) against ICMT. Furthermore, research has not yet demonstrated that this compound treatment produces the expected cellular phenotypes associated with ICMT inhibition, such as Ras mislocalization or impairment of Ras-dependent signaling. Additionally, the potential off-target effects of this compound, particularly its well-characterized inhibition of Hsp90, complicate the interpretation of cellular phenotypes and must be carefully dissected to attribute observed effects specifically to ICMT inhibition. [1] [3]
Future research should prioritize several key directions to advance understanding of this compound's potential as an ICMT inhibitor:
The unique dual-site binding mechanism predicted for this compound represents a promising starting point for structural optimization. Unlike previously reported ICMT inhibitors that typically target either the SAM cofactor pocket or the prenyl substrate tunnel, this compound's potential capacity to bridge both sites could lead to more potent and effective inhibition. Additionally, the known stability limitations of natural this compound, which have prompted the development of stabilized analogs such as 6,7-dihydro-10α-hydroxy this compound for other applications, should inform future medicinal chemistry efforts focused on ICMT inhibition. [1] [6]
Recent advances in ICMT inhibitor development provide valuable reference points for this compound optimization. Structure-activity relationship studies of triazole-based inhibitors have demonstrated that specific structural features, particularly biphenyl moieties and specific pre-nyl modifications, contribute significantly to inhibitory potency. These findings, coupled with this compound's distinct chemotype, suggest that hybrid approaches incorporating favorable structural elements from different inhibitor classes may yield compounds with improved potency and drug-like properties. The ultimate goal would be to develop this compound-derived inhibitors that maintain the advantageous dual-site binding mechanism while achieving enhanced specificity for ICMT relative to other targets like Hsp90. [8]
This compound (also known as Monorden) is a macrocyclic lactone antifungal antibiotic originally isolated from the fungus Monosporium bonorden and later from other fungal species including Nectria radicicola and Pochonia chlamydosporia [1] [2]. This natural product has gained significant importance in biomedical research due to its potent and specific inhibition of heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in oncogenic signaling, cell cycle regulation, and viral replication [1] [2]. This compound binds competitively to the N-terminal ATP-binding pocket of Hsp90, adopting a bent conformation that mimics the structure of ATP/ADP, thereby inhibiting the ATPase activity essential for Hsp90's chaperone function [2] [3].
The molecular structure of this compound features several key elements: a resorcylic acid core incorporated into a 14-membered macrolactone, a reactive cis-dienone system, and an epoxide moiety [1] [4]. While this compound exhibits remarkable potency in vitro with IC₅₀ values in the nanomolar range against Hsp90, its therapeutic application is limited by chemical instability in physiological conditions due to the susceptibility of the epoxide and conjugated dienone to nucleophilic attack [1] [2] [3]. This has prompted the development of more stable derivatives such as oxime-based compounds (KF25706, KF55823) and cyclopropylthis compound, which retain potent Hsp90 inhibitory activity while showing improved in vivo efficacy [5] [2] [3].
In cancer research, this compound has demonstrated broad-spectrum antiproliferative activity against various human tumor cell lines, including breast carcinoma (MX-1, MCF-7), colon carcinoma (DLD-1), and vulval carcinoma (A431) [5]. The compound exerts its antitumor effects through selective depletion of Hsp90 client proteins that are essential for oncogenic signaling and cell cycle progression. Treatment with this compound results in the degradation of key signaling molecules such as p185erbB2 (HER-2), Raf-1, cyclin-dependent kinase 4 (Cdk4), and mutant p53 [5] [6]. Additionally, this compound effectively inhibits v-src and K-ras-activated signaling pathways, further contributing to its antiproliferative effects [5].
The inhibition of Hsp90 by this compound leads to cell cycle arrest and induction of apoptosis through multiple mechanisms. In thyroid cancer cells, this compound analogs induce G2/M phase arrest with downregulation of CDK1 and increase expression of pro-apoptotic proteins including Bim and activated Caspase-3 [3]. In MCF-7 breast cancer cells, this compound derivatives activate the wild-type p53 pathway, leading to p53-mediated apoptosis [6]. This effect can be synergistically enhanced when combined with MDM2 inhibitors such as Nutlin-3a, suggesting potential for combination therapies [6].
Recent research has revealed that this compound possesses significant antiviral activity against Chikungunya virus (CHIKV), a mosquito-borne alphavirus [7]. This compound effectively suppresses CHIKV replication by blocking the synthesis of both positive- and negative-strand viral RNA and subsequent expression of viral proteins [7]. Time-of-addition studies demonstrate that this compound interferes with early post-entry steps of the CHIKV life cycle, particularly viral genome replication [7]. The antiviral mechanism involves targeting the methyltransferase (MT)-like domain of nsP2, a CHIKV nonstructural protein that physically interacts with cytoplasmic Hsp90β chaperone [7]. Mutation at position G641 in the nsP2 MT-like domain confers resistance to this compound, confirming nsP2 as a putative molecular target [7].
Table 1: Quantitative Data Summary of this compound Effects in Various Experimental Systems
| Experimental System | Measured Parameter | Value | Reference |
|---|---|---|---|
| In vitro Hsp90 binding | Inhibition constant (Kd) | ~20 nM | [1] |
| CHIKV antiviral activity | EC₅₀ (antiviral) | 0.04 ± 0.01 μM | [7] |
| Cytotoxicity (MCF-7 cells) | CC₅₀ (cytotoxic) | 6.44 ± 0.54 μM | [7] |
| CHIKV titer reduction | Maximal reduction | 3-log₁₀ PFU/mL | [7] |
| p60v-src kinase inhibition | IC₅₀ | 0.1 μg/mL (~0.28 μM) | [8] |
| Cancer cell proliferation | Effective concentration range | 0.05-25 μM | [5] [6] |
Table 2: Experimental Parameters for this compound Treatment in Different Research Applications
| Application Area | Cell Lines/Models | Concentration Range | Treatment Duration | Key Readouts |
|---|---|---|---|---|
| Cancer Biology | MCF-7, MX-1, DLD-1, A431 | 0.1-25 μM | 24-72 hours | Client protein degradation, Cell viability, Apoptosis markers |
| Virology | CHIKV-infected cells | 0.04-2 μM | 1-24 hours post-infection | Viral titer, RNA synthesis, Protein expression |
| Kinase Signaling | v-src transformed fibroblasts | 0.05-0.5 μg/mL | 24 hours | Kinase activity, Morphological reversion |
| Hsp90 Mechanism | HEK293T, various cancer lines | 0.1-10 μM | 6-24 hours | Hsp90 client protein levels, HSP70 induction |
This compound's primary mechanism of action involves competitive inhibition of the ATP-binding pocket in the N-terminal domain of Hsp90 [2] [3]. The resorcinol moiety of this compound penetrates deeply into the ATP-binding pocket, forming water-mediated hydrogen bonds with key residues including Asp93, Ser52, and Thr184 [6]. This binding prevents the ATP-dependent conformational changes necessary for Hsp90's chaperone function, leading to polyubiquitination and proteasomal degradation of Hsp90 client proteins [3] [6].
The inhibition of Hsp90 by this compound disrupts multiple oncogenic signaling pathways simultaneously through depletion of key client proteins. These include receptor tyrosine kinases (HER-2), serine/threonine kinases (Akt, c-RAF, CDK4), transcription factors (mutant p53, HIF-1α), and steroid hormone receptors [1] [6]. The simultaneous disruption of these diverse signaling nodes explains the potent and broad-spectrum antiproliferative activity of this compound against cancer cells. Additionally, Hsp90 inhibition induces heat shock response, characterized by increased expression of Hsp70, which serves as a pharmacodynamic biomarker of Hsp90 inhibition [6].
Figure 1: this compound Mechanism of Action through Hsp90 Inhibition. This compound binds to the N-terminal ATP pocket of Hsp90, disrupting its chaperone function and leading to polyubiquitination and proteasomal degradation of client proteins, ultimately resulting in cell cycle arrest, apoptosis, and differentiation.
Figure 2: Experimental Workflow for this compound In Vitro Studies. The diagram outlines key steps from compound preparation through endpoint assays and data analysis.
This compound is chemically unstable in aqueous solutions and serum-containing media due to reactivity of the epoxide and conjugated dienone moieties [1] [2]. The compound undergoes rapid inactivation through nucleophilic attack, particularly at the C7'-C8' epoxide and C6' position of the dienone system [4]. This instability contributes to its lack of in vivo efficacy despite potent in vitro activity. To mitigate degradation:
While this compound is a specific Hsp90 inhibitor at lower concentrations (≤1 μM), higher concentrations (≥10 μM) may produce off-target effects. The compound was initially identified as a potent inhibitor of p60v-src protein kinase both in vivo and in vitro [8]. Additionally, this compound has been reported to affect other kinases and cellular processes independent of Hsp90 inhibition at elevated concentrations. Researchers should:
Due to the limitations of this compound, several modified derivatives with improved pharmaceutical properties have been developed:
This compound remains a valuable research tool for studying Hsp90 function and validating Hsp90 as a therapeutic target in various disease contexts. The detailed protocols provided in this application note will enable researchers to effectively utilize this compound in mechanistic studies and preclinical investigations. When applying these methods, careful attention to compound handling, appropriate controls, and validation of on-target effects is essential for generating reliable and interpretable data. For translational research, consideration of more stable this compound derivatives or clinical-stage Hsp90 inhibitors may provide better outcomes in in vivo models and potential therapeutic applications.
This compound is a macrocyclic antifungal antibiotic and a potent, natural product inhibitor of Heat Shock Protein 90 (Hsp90). It functions by specifically binding to the N-terminal ATP-binding pocket of Hsp90, thereby blocking its essential ATPase activity. This inhibition leads to the degradation of numerous Hsp90 client proteins, many of which are oncoproteins, thereby suppressing transformation by diverse oncogenes such as Src, Ras, and Mos [1]. Hsp90 is a molecular chaperone crucial for the stability and function of over 300 client proteins, and it is frequently overexpressed in tumor cells, making it an attractive anticancer target [2] [3] [4].
To confidently establish that observed biological effects are due to Hsp90 inhibition, researchers should provide evidence satisfying several key validation criteria, as outlined in Table 1 [2].
Table 1: Essential Validation Criteria for Hsp90 Inhibitors like this compound
| Validation Criterion | Experimental Approach | Expected Outcome for a Bona Fide Inhibitor |
|---|---|---|
| Co-crystallography | Solve co-crystal structure of inhibitor bound to Hsp90. | Shows atomic-level interaction with the N-terminal ATP-binding pocket. |
| Analog Development | Synthesize and test active and inactive structural analogs. | Inactive analogs (e.g., with a 3-log reduction in affinity) show no anti-Hsp90 activity. |
| Affinity Purification | Use immobilized this compound (biotinylated or resin-bound) for pull-down assays. | Specifically recovers Hsp90 and its paralogs from a cell lysate; recovery is competed by free this compound or ATP. |
| ATP Competition | Perform ATPase assays with increasing concentrations of ATP. | This compound's inhibitory effect is reduced by increasing ATP concentrations, confirming competition. |
| Client Protein Modulation | Assess levels of Hsp90 client proteins via Western blot. | Reduction in client protein levels (e.g., HER2, EGFR, p-AKT) and induction of HSP70. |
This protocol describes a high-throughput screening method to quantify the inhibition of Hsp90's ATPase activity by this compound [5].
0.081% (w/v) Malachite Green5.5% (w/v) Ammonium Molybdate in 6M HCl0.2% (w/v) Polyvinyl Alcohol (stabilizer)Hsp90 (final conc. ~50 nM)ATP (final conc. 0.5 mM)This compound (varying concentrations in a suitable range, e.g., 1 nM - 100 µM) or vehicle control (DMSO).37°C for 60-90 minutes.100 µL of the Malachite Green reagent to each well to stop the reaction and develop color. Incubate at room temperature for 15-30 minutes.620 nm using a plate reader.IC₅₀ value for this compound.Z'-factor for this assay in 384-well format was determined to be 0.7, indicating a robust assay suitable for high-throughput screening [5].This protocol validates the direct and specific binding of this compound to Hsp90 in a complex cellular environment [2] [1].
4°C to remove non-specifically binding proteins.1-2 hours at 4°C.3-5 times with Wash Buffer.This protocol assesses the functional consequences of Hsp90 inhibition in cancer cell lines.
0.1 - 10 µM) or DMSO vehicle control for 6 - 48 hours.20-30 µg of total protein by SDS-PAGE.The following diagram illustrates the core molecular mechanism of this compound and its downstream effects on key signaling pathways.
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in cellular proteostasis under both normal and stress conditions. It facilitates the proper folding, stability, and function of numerous client proteins, many of which are oncogenic signaling proteins that promote cancer cell growth and survival. In neoplastic cells, Hsp90 expression is significantly elevated (4-6%) compared to non-cancerous cells (1-2%), making it an attractive target for oncological therapies. Hsp90 inhibition results in a combinatorial blockade of multiple cancer-causing pathways simultaneously through the degradation of its client proteins, which include p53, Akt kinase, Raf-1 kinase, and various steroid receptors [1] [2].
This compound is a 14-membered macrolide natural product first identified as a potent Hsp90 inhibitor. Despite its potent in vitro activity, this compound demonstrates limited in vivo efficacy due to metabolic instability and rapid degradation. This limitation has inspired the development of this compound derivatives and analogues with improved pharmacological properties, including oxime-based compounds that maintain potent Hsp90 inhibition while exhibiting enhanced metabolic stability and in vivo activity [3]. This compound binds to the N-terminal ATP-binding pocket of Hsp90, despite lacking structural similarity to ATP, and inhibits its chaperone function by preventing ATP hydrolysis [4].
Table 1: Key Properties of Natural Hsp90 Inhibitors
| Property | This compound | Geldanamycin | 17-AAG (Tanespimycin) |
|---|---|---|---|
| Source | Chaetomium chiversii fungus | Streptomyces hygroscopicus | Semi-synthetic derivative of geldanamycin |
| Binding Site | N-terminal ATP-binding pocket | N-terminal ATP-binding pocket | N-terminal ATP-binding pocket |
| IC₅₀ | Low nanomolar range | Low nanomolar range | Low nanomolar range |
| Clinical Status | Preclinical (metabolic instability) | Discontinued (hepatotoxicity) | Phase II/III clinical trials |
| Key Limitation | Metabolic instability | Hepatotoxicity | Limited solubility |
The following workflow diagram illustrates the complete molecular docking process:
Validating the binding mode predicted by molecular docking requires complementary experimental and computational approaches:
The following diagram illustrates the comprehensive validation framework:
Research has identified critical interactions between this compound and Hsp90 that contribute to its potent inhibition:
Table 2: Experimental and Computational Methods for Validating Hsp90 Inhibitor Binding
| Method | Application | Key Parameters | Information Gained |
|---|---|---|---|
| Molecular Docking | Initial binding mode prediction | Binding energy, Cluster size, Intermolecular interactions | Proposed binding orientation and key residues |
| Molecular Dynamics | Binding stability assessment | RMSD, RMSF, Rg, Hydrogen bond persistence | Complex stability, flexibility, interaction durability |
| NMR Chemical Shifts | Experimental validation of binding mode | ¹⁵N/¹H chemical shift perturbations | Ligand-induced structural changes, binding site identification |
| QSAR Studies | Activity-property relationship | Molecular descriptors, Statistical correlation | Structural features critical for inhibitory activity |
| X-ray Crystallography | Definitive binding mode determination | Electron density, B-factors, Interaction distances | Atomic-level structural details of complex |
The molecular docking protocol for this compound and Hsp90 has enabled several key advances in anticancer drug discovery:
Molecular docking studies of this compound with Hsp90 provide valuable insights for anticancer drug development. The integrated computational and experimental approach outlined in these application notes allows researchers to accurately characterize the binding mode of this important natural product inhibitor and its derivatives. The combination of molecular docking with validation techniques including molecular dynamics simulations, NMR chemical shift analysis, and structure-activity relationship studies creates a robust framework for structure-based drug design targeting Hsp90. As computational methods continue to advance, these protocols will facilitate the development of novel Hsp90 inhibitors with improved therapeutic potential for cancer treatment.
Radicicol is a macrolactone antibiotic isolated from various fungi [1] [2]. It is a potent inhibitor of Heat Shock Protein 90 (Hsp90) [1] [2] and has shown activity against other targets like Isoprenylcysteine Carboxyl Methyltransferase (ICMT) [3] and Chikungunya virus [4].
A primary concern is its chemical instability. The molecule contains a reactive epoxide and a conjugated dienone system (α, β, γ, δ-unsaturated ketone), which is susceptible to nucleophilic attack and rapid degradation in serum, leading to poor in vivo activity [5] [1] [2].
| This compound Properties and Standard Stock Preparation | |||
|---|---|---|---|
| Property / Parameter | Details | Rationale & Considerations | References |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Standard solvent for cell-based assays; ensures compound solubility and stability in concentrated stocks. | [4] [5] |
| Reported Stock Concentration | 20 mM (in DMSO) | Commonly used concentration for in vitro studies (e.g., antiviral assays). | [4] |
| Storage Conditions | -20°C or -80°C; protected from light and moisture | Prevents hydrolysis and chemical degradation of the reactive epoxide and dienone moieties. | [5] [1] [2] |
| Aliquot Recommendation | Single-use aliquots | Avoids repeated freeze-thaw cycles, which accelerate decomposition. | Best Practice |
This protocol is adapted from a study investigating this compound's inhibition of Chikungunya virus (CHIKV) replication [4].
The following diagram outlines the major mechanisms of action and stability considerations for this compound.
Successful experimentation with this compound hinges on meticulous handling to preserve its integrity. Adherence to the protocols outlined above—particularly the use of anhydrous DMSO, storage at low temperatures, and avoidance of repeated freeze-thaw cycles—is crucial for obtaining reliable and reproducible results.
The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF) or ThermoFluor, is a powerful biophysical technique that detects molecular interactions between proteins and ligands by monitoring protein thermal stabilization. This method leverages the fundamental principle that most proteins undergo cooperative unfolding when heated, and ligand binding typically increases thermal stability by shifting this unfolding transition to higher temperatures. The TSA approach has gained widespread adoption in pharmaceutical research and basic science due to its medium-throughput capability, minimal sample consumption, and versatile application across various protein systems and conditions [1] [2].
For researchers studying molecular chaperones like Hsp90, TSA provides invaluable insights into inhibitor binding mechanisms and affinity. The assay is particularly useful for characterizing tight-binding interactions with dissociation constants (Kd) in the nanomolar range, which are difficult to measure accurately using direct methods like isothermal titration calorimetry (ITC) [1] [3]. When applied to the Hsp90-radicicol system, TSA reveals profound thermal stabilization that can be quantified to determine binding affinity and understand the thermodynamic basis of this biologically significant interaction.
Prepare protein solutions: Dilute Hsp90αN to 0.1 mg/mL in selected buffer. For a standard 25 μL reaction, use 20 μL of protein solution [4].
Add ligand: Introduce this compound to achieve final concentrations spanning a broad range (e.g., 0.1 nM to 100 μM). Maintain constant DMSO concentration across all samples (typically ≤1%) [3].
Include dye: Add SYPRO Orange to achieve final 1x concentration. Protect from excessive light exposure [4].
Set up controls: Include protein-only control (no ligand) and dye-only control (no protein) to establish baseline signals.
Plate preparation: Dispense 25 μL aliquots into PCR plates, seal with optical-quality film, and centrifuge briefly to remove bubbles.
Program thermal cycler: Set a thermal gradient from 20°C to 95°C with incremental increases of 0.5°C and 30-second hold intervals at each temperature [4].
Configure detection: Monitor fluorescence using the FRET channel with excitation at approximately 470 nm and emission at approximately 570 nm [4].
Execute run: Initiate the temperature ramp and fluorescence monitoring. Typical assay duration is 60-90 minutes.
Replicate experiments: Perform minimum of three independent replicates for each condition to ensure statistical significance.
Table 1: Key Parameters for Thermal Shift Assay of this compound-Hsp90 Binding
| Parameter | Specification | Notes |
|---|---|---|
| Protein concentration | 0.1 mg/mL | Can be optimized from 0.05-0.5 mg/mL |
| This compound concentration range | 0.1 nM - 100 μM | Essential to include sub-stoichiometric concentrations |
| SYPRO Orange concentration | 1x | From commercial 5x stock solution |
| Temperature gradient | 20°C to 95°C | May adjust based on protein stability |
| Temperature increment | 0.5°C | Smaller increments provide higher resolution |
| Hold time | 30 seconds | Allows for fluorescence signal equilibration |
| Detection channels | Excitation ≈470 nm, Emission ≈570 nm | FRET configuration |
The primary data obtained from TSA is the fluorescence intensity as a function of temperature. As the protein unfolds, hydrophobic regions are exposed, allowing the dye to bind and resulting in fluorescence enhancement. Analysis typically involves these steps:
For the Hsp90-radicicol system, a characteristic biphasic denaturation behavior is often observed when ligand concentration is approximately half the protein concentration, showing two distinct unfolding transitions corresponding to unbound protein and protein-ligand complex [1].
The dissociation constant (Kd) for the this compound-Hsp90 interaction can be determined from the concentration dependence of Tm values. The following approaches are recommended:
Tm vs. log[L] plot: Plot Tm values versus the logarithm of ligand concentrations and fit the data to an equation derived from the van't Hoff equation [6].
Two-transition model: For biphasic denaturation curves, apply a specialized fitting model that accounts for both transitions using the equation:
( y(T) = y_F + (y_U - y_F)((1-n)P_{U_free} + nP_{U_bound}) )
where ( y_F ) and ( y_U ) are fluorescence intensities for folded and unfolded protein, n is the fraction of ligand-bound protein, and ( P_{U_free} ) and ( P_{U_bound} ) are unfolding probabilities for free and bound protein [1].
Nonlinear regression: Use appropriate fitting algorithms to extract Kd values from the melting curves, with reported Kd for this compound binding to Hsp90αN approximately 1 nM [1].
Table 2: Thermodynamic Parameters for this compound Binding to Hsp90 Isoforms
| Parameter | Hsp90αN | Hsp90β | Notes |
|---|---|---|---|
| Kd (dissociation constant) | 1 nM [1] | 0.38 μM [3] | TSA measurement |
| ΔTm (max thermal stabilization) | >10°C [1] | >10°C [1] | Ligand concentration-dependent |
| IC50 (cell-based) | ~20 nM [3] | ~150 nM [3] | Varies with cellular context |
| Protonation linkage | Yes [3] | Yes [3] | Binding linked to protonation event |
Several factors significantly impact the quality and interpretation of TSA results for the this compound-Hsp90 system:
Buffer composition: The presence of Mg²⁺ ions dramatically stabilizes KRAS (a model GTPase), increasing Tm from 48.9°C to 60.1°C at 1 mM and 64.7°C at 10 mM concentration [5]. While this specifically references KRAS, it highlights the importance of optimizing buffer components for each protein system.
Dye selection: SYPRO Orange is most common, but alternatives like ANS or Protein-Probe offer different advantages. The novel Protein-Probe enables studies with non-covalent and covalent drugs at nanomolar level due to enhanced sensitivity [5].
Protein concentration: Must be carefully controlled relative to ligand concentration, especially for tight binders. When [ligand] < [protein], two unfolding transitions are typically observed [1].
Dye-protein ratio: Optimization is essential to achieve sharp transitions with high amplitude. Current methodologies suffer from relatively low sensitivity with standard dyes [2] [5].
Biphasic transitions: When two melting transitions are observed, this indicates simultaneous presence of bound and unbound protein populations, which actually provides more information about the binding equilibrium rather than representing a problem [1].
Validation with orthogonal methods: Confirm TSA results with complementary techniques like ITC, which provides full thermodynamic characterization including enthalpy, entropy, and heat capacity of binding [3].
Cellular context confirmation: Consider following up purified protein studies with cellular thermal shift assays (CETSA) to validate binding in physiological environments [7].
The this compound-Hsp90 TSA protocol has significant applications in multiple aspects of drug discovery:
Hit identification and validation: TSA serves as an efficient primary screening method for identifying novel Hsp90 inhibitors from compound libraries, with this compound as a reference compound [1] [3].
Structure-activity relationship studies: The method efficiently ranks analogs based on thermal stabilization effects, providing quantitative data on binding affinity [3].
Mechanistic studies: TSA helps elucidate binding mechanisms, such as the role of specific amino acid residues. For example, the difference in this compound binding between Hsp90α and Hsp90β isoforms is attributed to Ser52 [3].
Biomarker development: Cellular thermal shift assays using this principle can detect drug-target engagement in physiological environments, as demonstrated in protocols for assessing amino acid sites involved in drug-target interactions [7].
Figure 1: this compound TSA Experimental Workflow. This diagram illustrates the step-by-step procedure for performing thermal shift assay with this compound and Hsp90, from sample preparation through data analysis.
Figure 2: Hsp90 Signaling Pathway and this compound Mechanism of Action. This diagram illustrates the biological context of Hsp90 inhibition by this compound, showing how binding to the ATP-pocket leads to client protein degradation and anticancer effects.
The thermal shift assay for this compound binding to Hsp90 represents a robust, quantitative method for characterizing this therapeutically relevant protein-ligand interaction. The protocol detailed in these application notes provides researchers with a comprehensive framework for implementing this technique, from basic setup to advanced data analysis. The ability of TSA to accurately measure tight binding affinities in the nanomolar range, combined with its medium-throughput capacity, makes it particularly valuable for drug discovery applications targeting Hsp90 and other challenging protein targets.
As the field advances, emerging technologies like the Protein-Probe method offer promising enhancements in sensitivity, potentially enabling more detailed studies of mutant proteins and weakly-binding compounds [5]. When properly executed and validated with orthogonal methods, the this compound TSA protocol continues to provide critical insights into chaperone-inhibitor interactions that support ongoing drug development efforts in cancer and other diseases.
Radicicol is a natural product that acts as a potent, specific inhibitor of the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone that is a promising anticancer target [1] [2]. Its dissociation constant (Kd) is in the low nanomolar range [3] [4].
For such tight binding interactions, direct ITC titration often fails to yield an accurate binding constant. The titration curve becomes too steep because the c-value (c = n*[M_t]/Kd) is very high, making the data difficult to fit reliably [1] [4]. The following table summarizes the quantitative binding data for this compound from the literature.
| Protein Target | Reported Kd | Method Used | Key Findings |
|---|---|---|---|
| N-terminal domain of human Hsp90α (Hsp90αN) [1] [4] | 1 nM | Thermal Shift Assay (TSA) | Profound protein stabilization; melting temperature (Tm) increased by >10°C. |
| Human Hsp90α (full-length) [3] | 0.04 nM | ITC & TSA | Binding is strongly exothermic and linked to a protonation event. |
| Human Hsp90β (full-length) [3] | 0.15 nM | ITC & TSA | Slightly weaker affinity compared to Hsp90α, potentially due to a single amino acid difference (Ser52). |
This method involves titrating this compound into a solution containing Hsp90 that is pre-saturated with a weaker-binding, well-characterized ligand.
The workflow for this multi-stage experiment is outlined below.
TSA measures the stabilization of a protein against thermal denaturation upon ligand binding. For very tight binders like this compound, this method can accurately determine the Kd.
The conceptual diagram below illustrates the two-transition phenomenon observed in TSA with tight binders.
The choice between the two methods depends on the experimental goals and available resources.
| Feature | Displacement ITC | Thermal Shift Assay (TSA) |
|---|---|---|
| Primary Output | Direct thermodynamic parameters (Kd, ΔH, ΔS, n). | Dissociation constant (Kd) and protein stability parameters. |
| Throughput | Low (one condition per run). | High (96-well or 384-well plate format). |
| Key Advantage | Provides a full thermodynamic profile of the binding reaction. | Does not require a secondary ligand; can be used as a primary screen. |
| Key Limitation | Requires a well-characterized weak binder with a known Kd. | Requires an optimized protein-dye system; does not directly measure binding enthalpy. |
| Sample Consumption | Relatively high. | Very low. |
For accurately determining the binding affinity of the very tight binder this compound to Hsp90:
Best Practices:
I hope these detailed application notes and protocols empower your research on Hsp90 inhibitors. Should you require further clarification on any of the steps, please feel free to ask.
This compound (also known as monorden) is a macrocyclic lactone natural product originally isolated from the fungus Monosporium bonorden that has emerged as a significant therapeutic candidate in cancer research due to its potent inhibition of heat shock protein 90 (Hsp90). Hsp90 represents a promising molecular target in oncology because it serves as essential chaperone for the stability and function of numerous oncogenic client proteins that drive cancer progression, including transcription factors, receptors, and kinases. By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle required for maintaining the structural integrity and biological activity of these client proteins, leading to their ubiquitination and subsequent degradation via the proteasome pathway. This unique mechanism positions this compound as a potential multi-pathway intervention strategy that simultaneously disrupts multiple oncogenic signaling cascades in a manner that resembles combination therapy but through a single molecular target.
The molecular interactions between this compound and Hsp90 have been extensively characterized through structural biology approaches. This compound binds to the N-terminal domain of Hsp90 with high affinity (dissociation constant Kd ≈ 17 nM) and adopts a bent conformation that mimics the natural ATP structure, effectively competing with ATP binding and inhibiting the essential ATPase activity of Hsp90. This binding interaction induces conformational changes that prevent Hsp90 from adopting the closed state necessary for proper client protein maturation. Despite its impressive in vitro potency, the clinical translation of this compound has been challenged by its metabolic instability in physiological systems, particularly the reactivity of its α,β,γ,δ-unsaturated ketone and allylic epoxide moieties, which has prompted the development of various analogs and formulation strategies to enhance its pharmaceutical properties.
Table 1: Fundamental Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Formula | C~18~H~17~ClO~6~ |
| Molecular Weight | 364.78 g/mol |
| IUPAC Name | (1aR,2E,4E,14R,15aR)-8-Chloro-9,11-dihydroxy-14-methyl-1a,14,15,15a-tetrahydro-6H-oxireno[e][2]benzoxacyclotetradecine-6,12(7H)-dione |
| Primary Target | Heat Shock Protein 90 (Hsp90) N-terminal domain |
| Binding Affinity (Kd) | ~17 nM for Hsp90 |
| Mechanism | Competitive inhibition of ATP binding, disruption of chaperone function |
| Solubility | Soluble in DMSO, ethanol, DMA (for experimental use) |
This compound exerts its anticancer effects primarily through the inhibition of Hsp90, a molecular chaperone that plays a critical role in the conformational maturation, stability, and functional regulation of numerous client proteins that are essential for oncogenic signaling. The Hsp90 chaperone cycle involves a complex sequence of events beginning with client protein loading via the Hsp70/Hsp40 system and HOP (Hsp70-Hsp90 organizing protein), followed by ATP-dependent conformational changes in Hsp90 that facilitate proper client protein folding. When this compound binds to the N-terminal ATP-binding pocket of Hsp90, it prematurely terminates this folding cycle, leading to the polyubiquitination of client proteins and their subsequent degradation by the proteasome system. This mechanism effectively depletes multiple oncogenic proteins simultaneously, potentially overcoming the redundancy and adaptive resistance that often limit targeted therapies in cancer treatment.
The client proteins affected by this compound-mediated Hsp90 inhibition play diverse roles in cancer cell survival, proliferation, and metastasis. Significant research has demonstrated that this compound treatment reduces levels of HER2/ERbB2 (critical in HER2-positive breast cancers), Akt (a central kinase in PI3K/Akt survival signaling), Raf-1 (component of MAPK signaling pathway), and mutant p53 (accumulated in many cancers). Additionally, this compound has been shown to impact metabolic regulators through inhibition of pyruvate dehydrogenase kinase 1 (PDK1), which plays a crucial role in the metabolic switch to glycolysis (Warburg effect) observed in many cancers, including prostate cancer. This multi-client targeting effect explains the broad anticancer activity observed across various cancer types and makes Hsp90 inhibition an attractive strategy for tackling tumor heterogeneity and adaptive resistance mechanisms.
Diagram 1: Molecular mechanism of this compound-mediated Hsp90 inhibition and subsequent degradation of oncogenic client proteins. This compound binds the N-terminal ATP-binding pocket of Hsp90, disrupting the chaperone cycle and leading to proteasomal degradation of client proteins critical for oncogenic signaling.
Research has demonstrated the efficacy of this compound across various cancer types, with particular promise in specific contexts. In prostate cancer, this compound emerged as the most potent among six screened PDK1 inhibitors, effectively inhibiting cell proliferation and migration at low concentrations (1-10 μM) in both androgen-sensitive LNCaP and androgen-negative PC-3 cells. The conjugation of this compound with lactoferrin nanoparticles significantly enhanced its inhibitory effects on prostate cancer cell proliferation, migration, and invasion compared to the non-conjugated form, highlighting the importance of delivery systems for optimizing this compound's therapeutic potential. In anaplastic thyroid carcinoma (ATC), an aggressive malignancy with limited treatment options, this compound decreased cell viability and induced cell death through modulation of PI3K/Akt signaling, with parallel decreases in client proteins including Akt and Raf-1.
The anti-tumor effects of this compound extend beyond direct cancer cell cytotoxicity to include anti-angiogenic activity. Early research demonstrated that this compound inhibits embryonic angiogenesis in the chorioallantoic membrane (CAM) assay, though its efficacy in vivo was limited until the development of more stable analogs. The analog 14,16-dipalmitoyl-radicicol potently suppressed tumor angiogenesis and growth in experimental models, including transplantable M5076 tumors and autochthonous DMBA-induced rat mammary tumors, significantly prolonging survival rates in tumor-bearing mice. This demonstrates that with appropriate chemical modification to address pharmacokinetic limitations, this compound-derived compounds can achieve potent anti-angiogenic effects that contribute to their overall anti-tumor efficacy.
Table 2: this compound Applications in Preclinical Cancer Models
| Cancer Type | Experimental Model | Key Findings | Effective Concentration |
|---|---|---|---|
| Prostate Cancer | LNCaP, PC-3 cells | Inhibited proliferation, migration; enhanced effect with lactoferrin nanoparticles | 1-10 μM [1] |
| Anaplastic Thyroid Carcinoma | 8505C, CAL62 cells | Induced cell death via PI3K/Akt pathway; synergistic with Hsp70 inhibition | 1-10 μM [2] |
| Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-468 cells | Nano-engineered with taxanes to overcome drug tolerance and enhance NK cell immunity | Varies by formulation [3] |
| Various Cancers (via Angiogenesis Inhibition) | Mouse dorsal air sac assay, CAM assay | Suppressed tumor angiogenesis; improved efficacy with dipalmitoyl analog | 23 μg/egg (ID~50~ in CAM) [4] |
Despite its impressive in vitro potency, this compound faces significant pharmaceutical challenges that have limited its clinical translation. The compound exhibits metabolic instability in physiological systems due to reactive moieties in its structure, particularly the α,β,γ,δ-unsaturated ketone and the allylic epoxide. These structural features make this compound susceptible to degradation and rapid metabolism in serum, resulting in poor in vivo efficacy despite strong cell-based activity. This instability has been attributed to the compound's macrocyclic structure with electrophilic sites that may undergo nucleophilic attack by cellular components or enzymatic degradation. Early in vivo studies demonstrated that systemic administration of unmodified this compound had little to no effect on neovascularization or tumor growth in various models, highlighting the disconnect between its in vitro potency and in vivo performance.
To address these limitations, several structural analogs have been developed with improved pharmaceutical properties. Oxime derivatives of this compound (such as KF55823) demonstrated potent activity in both in vitro and in vivo settings without the serious liver toxicity observed with some other Hsp90 inhibitors, suggesting that the hepatotoxicity of earlier Hsp90 inhibitors was not mechanism-based. Similarly, 14,16-dipalmitoyl-radicicol exhibited significantly enhanced in vivo stability and potent suppression of tumor angiogenesis and growth. Another promising analog, cyclopropylthis compound, has been developed as a highly promising preclinical anticancer agent targeting Hsp90, with efficient large-scale synthesis achieved through a novel Diels-Alder cycloaddition approach. These structural modifications preserve the core resorcinol moiety that is critical for Hsp90 binding while addressing the metabolic liabilities of the native compound.
Purpose: To evaluate the concentration-dependent and time-dependent effects of this compound on cancer cell viability and proliferation.
Materials:
Procedure:
Notes: Include replicates (n≥3) for each condition and perform at least three independent experiments. For trypan blue exclusion assays, mix cell suspension with 0.4% trypan blue solution and count unstained (viable) and stained (non-viable) cells using a hemocytometer. [1] [2]
Purpose: To assess the anti-migratory and anti-invasive properties of this compound in cancer cells.
Materials:
Procedure:
Notes: Run parallel viability assays to ensure observed effects are not due to cytotoxicity. Include positive and negative controls for migration stimulation and inhibition. [1]
Purpose: To enhance this compound delivery and targeting through lactoferrin-based nanoformulation.
Materials:
Procedure:
Notes: Lactoferrin nanoparticles target transferrin receptors overexpressed on cancer cells. This formulation significantly enhanced this compound's inhibitory effects on prostate cancer cell proliferation, migration, and invasion compared to non-conjugated this compound. [1]
Diagram 2: Lactoferrin nanoparticle conjugation enhances this compound delivery through transferrin receptor-mediated endocytosis, improving cellular uptake and anticancer efficacy.
Purpose: To validate Hsp90 inhibition by this compound through detection of client protein degradation and compensatory Hsp70 upregulation.
Materials:
Procedure:
Notes: Expected results include decreased levels of client proteins (Akt, Raf-1), increased Hsp70 expression (compensatory response), and cleavage of PARP in apoptosis assays. [2]
Purpose: To enhance this compound-induced cell death through concomitant inhibition of Hsp70.
Materials:
Procedure:
Notes: Combination therapy significantly enhances cell death compared to single agents, with parallel decreases in Hsc70, Akt, and survivin protein levels. [2]
Recent advances in nanotechnology have opened new avenues for overcoming this compound's pharmacological limitations. Researchers have developed innovative 'chimeric' nano-therapeutic platforms comprising taxanes and a cholesterol-tethered this compound derivative designed to target tumors, reduce drug tolerance, and re-prime natural killer (NK) cells through temporal control of drug release. This approach demonstrated promising results in triple-negative breast cancer (TNBC) models, where it helped overcome drug-induced resistance by modulating the NKG2D-MICA/B immune surveillance axis. The nano-formulation strategy enhanced this compound's stability and bioavailability while simultaneously addressing multiple resistance mechanisms, representing a significant advancement in Hsp90 inhibitor delivery.
The lactoferrin-conjugated this compound nanoparticles described in Protocol 4.3 represent another promising targeted delivery approach. Lactoferrin binds to transferrin receptors that are frequently overexpressed on cancer cells, enabling selective drug delivery to malignant tissues while minimizing off-target effects. This targeted strategy enhanced cellular uptake and cytotoxicity in prostate cancer models compared to non-conjugated this compound, with improved inhibitory effects on cancer cell proliferation, migration, and invasion in both 2D and 3D cellular assays. These nano-delivery systems highlight the potential of formulation science to revitalize promising but pharmaceutically challenged compounds like this compound by addressing their pharmacokinetic limitations.
Emerging research has revealed that this compound and other Hsp90 inhibitors can sensitize tumors to cancer immunotherapy by modulating multiple aspects of the tumor-immune interface. Hsp90 inhibition enhances antigen presentation, reduces immune checkpoint expression, remodels the tumor microenvironment, and promotes innate immune activation. Specifically, in the context of combination with immunotherapy, Hsp90 inhibitors have been shown to enhance the efficacy of immune checkpoint blockade in preclinical models, potentially helping to overcome resistance mechanisms in immunologically "cold" tumors. These immunomodulatory effects position this compound-derived compounds as promising components of combination regimens in the evolving landscape of cancer immunotherapy.
The development of Hsp90β-selective inhibitors represents an important direction for improving the therapeutic index of this compound-based approaches. While pan-Hsp90 inhibitors like this compound have faced challenges with on-target toxicities (particularly ocular and cardiotoxicity attributed to Hsp90α inhibition), isoform-selective inhibitors offer the potential to modulate immunoregulatory pathways without eliciting these deleterious effects. Preclinical data support the integration of such selective inhibitors with immune checkpoint blockade and other immunotherapeutic modalities. The continued refinement of this compound analogs with improved isoform selectivity and pharmacological properties may therefore unlock the full potential of Hsp90 inhibition as a strategy to potentiate cancer immunotherapy.
Table 3: Current Challenges and Future Directions for this compound Applications
| Challenge | Current Status | Future Directions |
|---|---|---|
| Metabolic Instability | Limited in vivo efficacy despite potent in vitro activity | Development of stabilized analogs (oxime derivatives, cyclopropylthis compound) |
| Formulation Limitations | Poor aqueous solubility, rapid clearance | Nano-engineering approaches (lactoferrin conjugation, chimeric nanoparticles) |
| Toxicity Concerns | On-target toxicities with pan-Hsp90 inhibition | Isoform-selective inhibitors (Hsp90β-selective compounds) |
| Therapeutic Resistance | Potential compensatory mechanisms (Hsp70 upregulation) | Rational combination strategies (Hsp70 inhibition, immunotherapy combinations) |
| Immunomodulatory Potential | Emerging understanding of effects on tumor-immune interactions | Combination with immune checkpoint inhibitors, NK cell therapies |
This compound remains a valuable research tool and promising therapeutic candidate despite challenges in clinical translation. Its potent inhibition of Hsp90 and subsequent degradation of multiple oncogenic client proteins provides a compelling multi-target approach to cancer therapy. The experimental protocols outlined in this document provide robust methodologies for investigating this compound's mechanisms and therapeutic potential in various cancer models. Recent advances in nano-formulation strategies and the development of structural analogs with improved pharmacological properties have addressed many of the limitations associated with the native compound. Furthermore, emerging research on the immunomodulatory potential of Hsp90 inhibition suggests new applications for this compound-derived compounds in combination with immunotherapy. As research continues to refine the targeting specificity and delivery of this compound-based therapeutics, this natural product and its derivatives remain promising candidates for addressing the complex challenges of cancer treatment.
The table below summarizes key characteristics of Radicicol based on the available literature.
| Property | Description |
|---|---|
| Primary Target | Heat Shock Protein 90 (Hsp90) [1] [2] [3]. |
| Mechanism | Binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function and leading to the depletion of its client proteins [1] [3] [4]. |
| Key Limitation | Poor stability and inactivity in vivo, limiting its direct clinical use [3] [5]. |
| Relevant Derivatives | Oxime derivatives (e.g., KF55823) and cyclopropylthis compound were developed to overcome instability and showed improved in vivo activity [3] [5]. |
Although not linked to this compound in the search results, several cutting-edge models are being used to study neurodegeneration. These models represent ideal testbeds for investigating compounds like this compound.
Based on the separate findings, a novel research program can be designed to test the hypothesis that Hsp90 inhibition via this compound or its analogs can mitigate pathology in neurodegenerative models. The following diagram outlines a potential experimental workflow integrating the models and compound.
Here is a detailed methodology for a key experiment based on the workflow above, investigating this compound in a PFF-induced model using iPSC-derived neurons.
Title: Assessing the Efficacy of this compound Analogs in Attenuating α-Synuclein PFF-Induced Pathology in Human iPSC-Derived Dopaminergic Neurons.
1. Key Materials
2. Neuronal Culture and PFF Seeding
3. Compound Treatment
| Treatment Group | Concentration Range | Notes |
|---|---|---|
| Vehicle (DMSO) | 0.1% v/v | Control for solvent toxicity. |
| This compound | 0.01 µM - 1 µM | Based on antiviral EC₅₀ [2]. |
| This compound Oxime (e.g., KF55823) | 0.01 µM - 1 µM | Potent analog with in vivo activity [3]. |
| Tanespimycin (17-AAG) | 0.1 µM | Reference Hsp90 inhibitor. |
4. High-Content Imaging and Analysis (at 7-14 days post-treatment)
5. Mechanistic Validation (Biochemical Assay)
This compound (CAS 12772-57-5), also known as Monorden, is a macrocyclic antifungal compound originally isolated from the fungus Monosporium bonorden that has emerged as a potent inhibitor of protein aggregation through its specific targeting of heat shock protein 90 (Hsp90). This natural product belongs to the ansamycin family and has demonstrated significant potential as both a research tool and a therapeutic candidate in various protein aggregation models. This compound operates by binding to the N-terminal ATP-binding pocket of Hsp90, thereby disrupting its chaperone function and leading to the degradation of Hsp90 client proteins, many of which are implicated in oncogenic signaling pathways and protein misfolding disorders [1] [2]. The compound has shown promising activity in multiple experimental systems, from cancer models to neurodegenerative contexts, making it a valuable asset for researchers investigating protein homeostasis mechanisms.
The significance of this compound in biomedical research stems from its ability to selectively modulate cellular stress response pathways that are frequently dysregulated in disease states. Unlike some broader-spectrum inhibitors, this compound exhibits specific binding to Hsp90 with minimal off-target effects at appropriate concentrations, though it also demonstrates activity against other targets including SRC kinase and Cox-2 under certain conditions [1]. This specificity profile makes it particularly useful for dissecting the relative contributions of different chaperone systems to protein aggregation processes. Recent studies have further elucidated its potential applications in combination therapies, where it can sensitize resistant cell lines to conventional treatments, highlighting its multifaceted role in experimental and potential clinical settings [3].
This compound's primary mechanism of action involves competitive inhibition of the ATP-binding site in the N-terminal domain of Hsp90, a critical molecular chaperone required for the stability and function of numerous client proteins. Structural analyses using density functional theory (DFT) calculations and molecular dynamics simulations have revealed that this compound binds with substantial affinity, characterized by a binding free energy of -28.9 ± 4.5 kcal/mol for the Hsp90 N-terminal domain [2]. This binding interaction disrupts the ATP-dependent chaperone cycle of Hsp90, leading to the proteasomal degradation of its client proteins, many of which are directly involved in oncogenic signaling and cellular proliferation. The key residues mediating this interaction include Gly 97, Asp 93, and Thr 184, which form crucial hydrogen bonds and van der Waals contacts with the compound's macrocyclic structure [2].
Beyond its primary target, this compound demonstrates inhibitory activity against other biologically relevant proteins. Notably, it was initially identified as a potent inhibitor of p60v-src protein kinase, with studies showing that it reduces intracellular levels of autophosphorylation of p60v-src and other tyrosine-phosphorylated proteins in a dose-dependent manner [4]. Additional targets include Cox-2 and various other kinases, though with generally lower affinity compared to its interaction with Hsp90 [1]. This multi-target profile contributes to this compound's diverse cellular effects while simultaneously necessitating careful experimental design to distinguish primary from secondary effects in aggregation inhibition studies.
Table 1: Primary Molecular Targets of this compound and Their Functional Consequences
| Molecular Target | Binding Affinity/IC₅₀ | Functional Consequences | Biological Impact |
|---|---|---|---|
| Hsp90 (N-terminal) | -28.9 ± 4.5 kcal/mol (binding free energy) | Disruption of chaperone function, client protein degradation | Inhibition of oncogenic signaling, reduction of aggregated protein load |
| p60v-src kinase | 0.1 μg/ml (in vitro) | Reduced autophosphorylation and transphosphorylation | Reversion of transformed phenotypes in fibroblasts |
| Cox-2 | Not fully quantified | Anti-inflammatory effects | Modulation of inflammation-associated aggregation |
| FTO (Fat mass and obesity-associated protein) | Potent inhibition demonstrated | Altered RNA methylation patterns | Potential impact on stress granule formation and aggregation |
The inhibition of Hsp90 by this compound triggers a cascade of cellular events that ultimately impact protein aggregation dynamics. As Hsp90 function is compromised, client proteins fail to achieve their native conformations and are instead targeted for degradation via the ubiquitin-proteasome system. Concurrently, cells activate a compensatory stress response characterized by increased expression of heat shock factor 1 (HSF1) and subsequent upregulation of other chaperones, including Hsp70 and Hsp40 [1]. This coordinated response enhances the cell's capacity to manage misfolded proteins through alternative folding pathways or targeted clearance mechanisms, thereby reducing the accumulation of aggregation-prone species.
The net effect on protein aggregation depends on the specific cellular context and the identity of the aggregating species. In models of neurodegenerative disease, this compound has been shown to rescue yeast cell death triggered by expression of human α-synuclein and its A53T mutant, but not by human βA4 peptide or the proapoptotic protein Bax [1]. This selectivity highlights the importance of understanding which pathological aggregators are Hsp90 clients versus those dependent on other chaperone systems. Furthermore, this compound's ability to inhibit kinase targets such as p60v-src contributes to its anti-aggregation profile, as kinase signaling often influences phosphorylation states that can either promote or inhibit aggregation of specific substrates.
Purpose: This protocol measures the direct inhibition of Hsp90 ATPase activity by this compound in a cell-free system, providing a quantitative assessment of its primary molecular target engagement. The assay employs recombinant Hsp90 protein and measures ATP hydrolysis as an indicator of chaperone function, allowing researchers to establish baseline potency before proceeding to cellular models [2].
Materials and Reagents:
Procedure:
Data Interpretation: The half-maximal inhibitory concentration (IC₅₀) should be calculated using non-linear regression analysis of the concentration-response data. High-quality this compound preparations typically yield IC₅₀ values in the range of 50-200 nM for Hsp90 ATPase inhibition. Researchers should ensure that the positive control (17-AAG) demonstrates expected potency, and that the DMSO vehicle does not significantly affect basal ATPase activity [2].
Purpose: This protocol evaluates this compound's ability to prevent the formation or promote the clearance of protein aggregates in cultured cells, typically using models of protein aggregation diseases. The assay can be adapted for various aggregation-prone proteins and employs either endogenous expression or transient transfection of aggregation-prone constructs, with detection via filter trap or immunofluorescence methods [1].
Materials and Reagents:
Procedure:
Data Interpretation: Effective this compound concentrations for reducing cellular aggregation typically range from 0.5-2 μM, with higher concentrations potentially inducing compensatory stress responses. Researchers should normalize aggregate measures to total protein or cell number and include appropriate controls for transfection efficiency and non-specific antibody binding. The assay should demonstrate dose-dependent reduction in aggregation for valid interpretation [1] [3].
Table 2: this compound Efficacy in Various Protein Aggregation Models
| Experimental Model | This compound Concentration Range | Aggregation Reduction | Key Observations | Reference Support |
|---|---|---|---|---|
| α-synuclein yeast model | 0.1-1 μM | 40-60% | Rescue of cell death for A53T mutant | [1] |
| v-src transformed fibroblasts | 0.1 μg/ml (~0.27 μM) | Not quantified | Reversal of transformed phenotypes | [4] |
| Cisplatin-resistant tumor cells | 0.1-0.5 μM | Not directly measured | 1.6-fold increased cisplatin sensitivity in MLH1-proficient cells | [3] |
| Hsp90 in vitro binding | 0.05-0.5 μM | N/A | Binding free energy: -28.9 ± 4.5 kcal/mol | [2] |
Purpose: This protocol assesses this compound-induced dissociation of client proteins from the Hsp90 chaperone complex, providing mechanistic insight into its effects on protein folding pathways. The approach combines immunoprecipitation of Hsp90 with detection of associated clients, demonstrating target engagement in a cellular context [5].
Materials and Reagents:
Procedure:
Data Interpretation: Successful this compound treatment should demonstrate reduced co-precipitation of known client proteins with Hsp90 without affecting Hsp90 recovery in the IP. The extent of dissociation provides insight into the efficiency of Hsp90 inhibition. Researchers should include both known clients (positive controls) and non-clients (negative controls) to establish assay specificity [5].
Robust statistical analysis is essential for interpreting this compound-mediated aggregation inhibition data. Researchers should implement appropriate normalization strategies to account for experimental variability, typically expressing aggregation measures as percentages of vehicle-treated controls. For concentration-response studies, non-linear regression should be used to calculate IC₅₀ values with 95% confidence intervals, with a minimum of three independent experiments performed in technical duplicate. Data should be assessed for normality using Shapiro-Wilk or Kolmogorov-Smirnov tests before selecting parametric or non-parametric statistical tests for group comparisons [2] [6].
Quality control measures should include regular validation of key reagents, particularly this compound stocks which can degrade over time. The use of positive controls (such as established Hsp90 inhibitors in target engagement assays) and negative controls (vehicle-only treatments) is mandatory for experimental validity. Additionally, researchers should implement strategies to detect potential off-target effects, particularly at higher concentrations, through counter-screening against unrelated targets or the use of orthogonal assay systems. For cellular aggregation models, verification that this compound treatments do not simply reduce aggregate formation by decreasing overall expression of the aggregating protein is critical, which can be assessed by measuring total protein levels in parallel experiments [1] [3].
Several technical challenges may arise when working with this compound in aggregation inhibition studies. Poor solubility can limit effective dosing in cellular assays; this can be addressed by ensuring proper stock preparation in DMSO followed by dilution in aqueous buffers with brief sonication if necessary. Rapid degradation of this compound in culture medium has been reported, requiring fresh preparation of working solutions for each experiment and potential medium replacement during prolonged treatments. For detection issues in aggregation assays, particularly with the filter trap method, optimization of antibody concentrations and detection conditions may be necessary, with verification using positive control samples known to contain aggregates [1].
This compound serves as a valuable experimental tool for probing Hsp90 function in protein homeostasis pathways. In basic research settings, it enables researchers to:
The compound has been particularly useful in combination studies where its ability to modulate chaperone function reveals synthetic lethal relationships or mechanisms of resistance. For example, research has shown that this compound's potential to sensitize tumor cells to cisplatin is aggravated by the presence of MLH1 protein, suggesting a functional relationship between Hsp90 and DNA mismatch repair pathways [3]. Such findings illustrate how this compound can uncover novel biological connections beyond its direct molecular target.
The therapeutic potential of this compound stems from its ability to simultaneously disrupt multiple oncogenic pathways by promoting the degradation of Hsp90 client proteins that are often overexpressed or mutated in cancer. Additionally, its activity in models of neurodegenerative disease suggests potential applications in protein aggregation disorders, though this area requires further development. Key considerations for therapeutic development include:
Table 3: Research and Therapeutic Applications of this compound
| Application Area | Experimental Evidence | Potential Utility | Limitations/Considerations |
|---|---|---|---|
| Cancer therapeutics | Reversion of transformed phenotypes in fibroblasts; sensitization to cisplatin | Multi-target approach against oncogenic pathways | Potential toxicity due to broad client protein degradation |
| Neurodegenerative disease | Rescue of α-synuclein-induced toxicity in yeast | Reduction of aggregation-prone species | Blood-brain barrier penetration may be limited |
| Anti-infective applications | Inhibition of Chikungunya virus replication | Broad-spectrum antiviral potential | Limited in vivo validation |
| Chemical biology | Probe for Hsp90 function in various cellular processes | Understanding protein homeostasis networks | Off-target effects at higher concentrations |
This compound's utility in combination therapies is particularly promising, as evidenced by its ability to increase sensitivity to platinum-based chemotherapeutics. The 1.6-fold higher increase in cisplatin sensitivity observed in MLH1-proficient versus MLH1-deficient cells illustrates how molecular context influences this compound's therapeutic effects [3]. Such findings emphasize the importance of patient stratification strategies for future clinical development of this compound-based therapies.
The metabolic instability of radicicol is primarily due to the presence of highly reactive functional groups in its chemical structure [1]. The table below summarizes the key unstable moieties and the associated challenges.
| Unstable Moiety | Associated Problem | Outcome |
|---|---|---|
| Epoxide group [1] | Highly reactive ring susceptible to nucleophilic attack [1]. | Metabolic deactivation and loss of Hsp90 inhibitory activity in vivo [1] [2]. |
| α,β-unsaturated carbonyl system (conjugated diene) [1] | Acts as a Michael acceptor, prone to reaction with cellular nucleophiles [1]. | Poor activity in animal models despite significant in vitro anti-cancer properties [1]. |
Researchers have developed several strategies to overcome these limitations, primarily through chemical modification of the this compound structure.
| Strategy | Approach | Example Compounds & Outcomes |
|---|---|---|
| Oxime Derivatives [1] [2] | Modifying the reactivity of the conjugated diene by inserting an oxime group [1] [2]. | KF55823, KF58333 [1]; This compound Oxim (e.g., Compound 9) [1] [2]. Showed highly promising activity with less toxicity in cell-based assays and xenograft models [1] [2]. |
| Stable Analog Development | Replacing the epoxide with a less reactive group or developing fully synthetic resorcinol-containing analogs [1]. | Cyclopropyl derivative (replacement for epoxide) [1]; Ganetespib (STA-9090) [1]. Ganetespib exhibited potent antitumor activity in vivo with acceptable safety profiles, justifying its entry into clinical trials [1]. |
| Prodrug Strategy | Masking reactive sites with protective groups that are cleaved in vivo. | 14,16-Dipalmitoyl-radicicol [3]. This analogue reduced tumor size in mice models of mammary carcinoma and suppressed VEGF secretion [3]. |
When developing new this compound analogs, you can use the following established experimental approaches to evaluate metabolic stability and binding.
1. Objective: To determine the in vitro metabolic stability of a novel this compound analog and identify its metabolites. 2. Principle: Incubate the compound with liver microsomes (e.g., from mouse, rat, dog, or human) which are a rich source of drug-metabolizing enzymes like cytochrome P450s (CYP450s) [4]. Sample at time points to measure the disappearance of the parent compound and the appearance of metabolites. 3. Key Measured Outcomes: * Half-life (t₁/₂) and Intrinsic Clearance: Calculated from the decay curve of the parent compound [4]. * Metabolite Identification: Using LC-MS/MS to identify metabolic "soft spots" for further structural optimization [4].
1. Objective: To confirm that a stabilized analog maintains its binding mode to Hsp90. 2. Principle: This combined computational and experimental approach is used when a crystal structure is unavailable. It involves sampling ligand conformations, docking to Hsp90, and comparing calculated NMR chemical shifts with experimental data to validate the binding pose [5]. 3. Key Steps: * Conformational Sampling: Use molecular dynamics (e.g., parallel tempering) to generate an ensemble of ligand conformations [5]. * Molecular Docking: Dock low-energy conformations into the Hsp90 N-terminal ATP-binding pocket [5]. * Binding Mode Validation: Estimate binding free energy and calculate backbone 15N NMR chemical shifts (QM/MM) for comparison with experimental data to identify the most probable binding mode [5].
Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent and specific inhibitor of Hsp90. It binds to the N-terminal ATP-binding pocket of Hsp90, disrupting its chaperone function and leading to the degradation of client proteins that are critical for cancer cell survival, such as ErbB2 and Bcr-Abl [1] [2] [6].
Q2: Why is this compound not used directly in clinical trials? A2: this compound itself has shown little or no activity in animal models due to its rapid metabolic inactivation, a problem linked to its chemically reactive epoxide and conjugated diene moieties [1] [2]. Research efforts have therefore focused on developing more stable analogs.
Q3: Have any this compound analogs progressed to clinical trials? A3: Yes, stable derivatives inspired by the this compound structure have entered clinical trials. Notably, ganetespib (STA-9090) has been evaluated in several clinical trials for various cancers [1].
| Derivative Name | Key Structural Change | Reported Effect on Stability/Activity | In Vivo Antitumor Activity |
|---|---|---|---|
| KF25706 (Radicicol 6-oxime) | Oxime at C2' position [1] | Improved stability and potent activity; depletes Hsp90 client proteins [1] [2] | Active against MX-1, MCF-7, DLD-1, and A431 xenografts [1] |
| KF58333 | Oxime derivative (stereospecific) [3] | Superior in vivo stability and activity over its stereoisomer KF58332; induces apoptosis [3] | Active against KPL-4 breast cancer and K562 CML xenografts [4] [3] [5] |
| This compound (Parent compound) | N/A [6] [7] | Lacks in vivo activity due to instability from reactive epoxide and dienone moieties [6] [7] [2] | Inactive in animal models [1] [2] |
The primary instability of natural this compound originates from its C7'-C8' epoxide ring and the conjugated dienone system (C2'-C6'), which are highly susceptible to attack by cellular nucleophiles and reducing agents [6] [7]. Modifying the C2' carbonyl to an oxime group directly addresses this instability, leading to derivatives with improved pharmacological properties that retain the ability to bind Hsp90 [6] [1] [2].
You can assess the biological activity and functional stability of this compound oxime derivatives through the following experimental workflow:
Objective: To confirm that the oxime derivative successfully targets the Hsp90 complex in cells, a key indicator of its stability and functional activity.
Detailed Methodology:
Stable this compound oxime derivatives exert antitumor effects by disrupting the Hsp90 chaperone cycle, as illustrated below:
Key Mechanism: The derivative binds to the N-terminal ATP/ADP binding pocket of Hsp90, inhibiting its ATPase activity and disrupting the chaperone complex. This leads to the ubiquitination and proteasomal degradation of client proteins, many of which are crucial for tumor growth and survival. The subsequent depletion of these proteins causes cell cycle arrest and induction of apoptosis [1] [2] [4].
Q1: Why is the stereochemistry of the oxime moiety important? A1: The biological activity is highly stereospecific. For example, KF58333 shows potent in vivo activity, depletes Hsp90 client proteins, and induces apoptosis, while its stereoisomer KF58332 is significantly less active in achieving these effects, even at similar plasma concentrations [3].
Q2: What is the evidence for the in vivo efficacy of these derivatives? A2: Studies in mouse xenograft models show:
Q3: How do I confirm the compound is working in my in vivo model? A3: Perform ex vivo Western blotting on tumor specimens extracted from treated mice. Successful and stable compounds will show a significant depletion of Hsp90 client proteins (like Raf-1 and CDK4) in the tumor tissue compared to controls [1].
Does radicicol naturally cross the blood-brain barrier? No. Current literature indicates that this compound, along with other Hsp90 inhibitors like geldanamycin, does not cross the blood-brain barrier and therefore has limited direct clinical utility for treating central nervous system (CNS) disorders [1].
What is the main challenge with using this compound for CNS diseases? The primary challenge is its inability to efficiently penetrate the BBB to reach therapeutic targets in the brain [1]. Furthermore, early studies noted that this compound suffers from metabolic instability in vivo, which also limits its systemic application [1].
Are there any strategies to deliver this compound to the brain? Yes. Recent research has focused on engineered drug delivery systems to overcome this barrier. One promising approach involves formulating this compound into a supramolecular cationic prodrug [2]. One such formulation, SCI-101, was designed to be BBB-permissive and demonstrated a more than two-fold increase in relative BBB penetration compared to less cationic formulations in organoid models [2].
This protocol is adapted from studies on SCI-101, a supramolecular formulation of this compound [2].
For preliminary screening of new this compound analogs or formulations, the Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) is a high-throughput method [3].
The table below summarizes key quantitative findings from recent studies on enhancing this compound's BBB penetration.
| Compound / Formulation | Key Finding | Experimental Model | Reference |
|---|---|---|---|
| Unformulated this compound | Does not cross the BBB | Literature review | [1] |
| Cationic Prodrug (SCI-101) | >2-fold increase in relative BBB penetration | In vitro BBB organoids | [2] |
| Cationic Prodrug (SCI-101) | Induced MICA/B protein & ULBP mRNA up to 200% in residual tumor cells | In vitro 2D/3D GBM models | [2] |
| General PAMPA-BBB Model | R² = 0.71 (measured vs. predicted permeability) | Computational & in vitro assay | [3] |
| Problem | Potential Cause | Solution |
|---|---|---|
| Low BBB penetration of this compound in studies | Inherent physicochemical properties of the molecule | Employ a drug delivery strategy, such as formulating it into a cationic nanoparticle or prodrug to enhance uptake [2]. |
| Inconsistent results in PAMPA-BBB assay | Incorrect incubation time for compound's properties | For less soluble/stabile chemicals (e.g., environmental compounds), extend the incubation time (e.g., to 18 hours) to achieve accurate measurements [3]. |
| Poor correlation between in vitro and in vivo neurotoxicity | PAMPA only measures passive diffusion, excluding active transport and metabolism | Integrate PAMPA data with other models that account for active transport (e.g., cell-based models) and use PBPK modeling for in vivo extrapolation [3]. |
The following diagram visualizes the strategy of using a cationic prodrug to enhance the brain delivery of this compound, as demonstrated by the SCI-101 formulation.
This compound is a macrocyclic antifungal antibiotic initially isolated from Monosporium bonorden that functions as a potent Hsp90 inhibitor by binding to the N-terminal ATP-binding domain with high affinity (approximately 40 nanomolar). Despite its strong in vitro activity against various tumor cell lines, this compound consistently demonstrates limited efficacy in in vivo models, particularly in mammalian systems. This guide addresses the primary challenges associated with this compound's in vivo performance and provides evidence-based troubleshooting approaches for researchers and drug development professionals.
The fundamental issue stems from this compound's metabolic instability and pharmacokinetic limitations. The compound contains reactive moieties—specifically a metabolically labile epoxide and conjugated diene system—that are rapidly degraded in biological systems [1] [2]. Additionally, this compound exhibits poor blood-brain barrier penetration and may not reach therapeutic concentrations at target sites [1]. Understanding these limitations is crucial for developing appropriate experimental strategies either to stabilize this compound or to consider alternative compounds.
Purpose: To quantitatively evaluate this compound's metabolic stability in liver preparations [2] [3].
Materials Required:
Procedure:
Data Interpretation:
Purpose: To properly evaluate this compound analogs in tumor models [4] [5].
Materials Required:
Procedure:
Key Parameters:
Purpose: To verify Hsp90 inhibition in target tissues [3] [6].
Materials Required:
Procedure:
Interpretation:
Table 1: Comparison of this compound and Stabilized Analogs in Preclinical Models
| Compound | In vitro IC₅₀ (nM) | In vivo Efficacy | Metabolic Stability | Key Advantages | Reported Limitations |
|---|---|---|---|---|---|
| This compound | 20-40 nM [2] | Limited/inactive [1] | Low (labile epoxide) [2] | High Hsp90 affinity, established mechanism | Rapid metabolism, insufficient in vivo exposure |
| 14,16-dipalmitoyl-radicicol | Similar to this compound [5] | Potent suppression of tumor growth and angiogenesis [5] | Improved (protected phenol) | Effective in multiple tumor models, antiangiogenic activity | Synthetic complexity, formulation challenges |
| Oxime derivatives | Improved affinity in some cases [2] | Tumor regression in xenograft models [2] | High (stable oxime replacement) | Improved therapeutic window, clinical potential | Not yet in clinical trials [2] |
| Pochonins | Slightly lower than this compound [2] | Reduced tumor development in xenografts [2] | Moderate to high | Structural diversity, completely synthetic | Limited in vivo data available |
Table 2: Experimental Models for Evaluating this compound Analogs
| Model Type | Specific Examples | Utility for this compound Testing | Key Endpoints | Considerations |
|---|---|---|---|---|
| Subcutaneous Xenografts | LS174T colon, MDA-MB-231 breast, HCT116 colon [4] | Initial efficacy screening | Tumor growth inhibition, tumor volume | May not replicate tumor microenvironment |
| Orthotopic Models | MDA-MB-231 breast, 4T1 breast, U87 glioma [4] | Improved relevance for metastasis | Primary tumor growth, metastasis, survival | Technically challenging, requires imaging |
| Metastatic Models | B16-F10-Luc lung metastasis, MDA-MB-231-Luc [4] | Assessment of anti-metastatic activity | Metastatic burden, survival | Requires specialized cell lines, imaging capability |
| Angiogenesis Models | Dorsal air sac assay, CAM assay [5] | Evaluation of antiangiogenic effects | Neovessel formation, angiogenesis index | Specific for antiangiogenic mechanism |
This compound's in vivo inactivity is primarily attributed to its metabolic instability and pharmacokinetic limitations. The compound contains a highly reactive epoxide moiety and conjugated diene system that undergo rapid metabolic degradation in biological systems [1]. Additionally, this compound exhibits poor pharmacokinetic properties, including rapid clearance and limited tissue distribution. While it binds Hsp90 with high affinity (approximately 40 nM) in cellular systems, it fails to achieve and maintain therapeutic concentrations at target sites in vivo [2].
The most effective approaches include:
Confirmation of target engagement requires biomarker analysis in relevant tissues:
Yes, several analogs demonstrate significantly improved in vivo efficacy:
Essential controls include:
The following diagram illustrates the recommended troubleshooting pathway for addressing this compound inactivity:
Diagram 1: Systematic troubleshooting pathway for this compound in vivo inactivity
Future research should focus on developing more stable and less toxic this compound analogs and exploring alternative Hsp90 targeting strategies to overcome the pharmacokinetic limitations of the parent compound. The dual role of Hsp90 inhibitors in inducing protective heat shock responses while promoting degradation of pathogenic proteins offers a valuable avenue for therapeutic intervention, particularly in cancer and neurodegenerative disorders [1]. As research progresses, combination therapies that target multiple nodes in the cellular proteostasis network may enhance the clinical potential of Hsp90 inhibition while mitigating compensation by other network components [3].
When your experiments show a disconnect between Radicicol's promising cellular activity and its failure in animal models, the epoxide moiety is the primary suspect. The diagram below outlines the pathway from metabolic attack to the observed experimental outcomes.
To confirm this is the issue in your experimental context, you can use the following approaches:
The main strategy to overcome this compound's limitation is to synthesize analogs that modify or replace the labile epoxide. The following diagram and table outline this rational drug design process.
| Strategy | Approach | Example Compound & Key Finding |
|---|---|---|
| Acylation of Phenols | Chemically protect other reactive sites to improve stability and bioavailability. | 14,16-Dipalmitoyl-radicicol: Potently suppressed tumor angiogenesis and growth in mouse models, which this compound failed to do [2]. |
| Create Hybrid Molecules | Fuse structural features of this compound with other scaffolds to create new compounds. | Radanamycin: A this compound-Geldanamycin hybrid. Showed potency in degrading oncogenic proteins in cells [3]. |
| Develop Oxime Derivatives | Synthesize novel analogs designed to overcome the inherent instability of the natural product. | Oxime Derivatives: Developed for therapeutic applications to address metabolic instability [3]. |
Here are answers to common questions you might encounter when preparing and storing radicicol solutions.
FAQ 1: What is the best way to store a this compound stock solution? For long-term stability, this compound should be stored as a solid at -20°C [1]. When dissolved in DMSO, prepare aliquots of the solution and store them at or below -20°C. Using airtight glass vials is preferred for long-term storage, as glass is chemically inert and does not interact with DMSO [2].
FAQ 2: How should I handle DMSO to ensure the stability of my solutions? DMSO is hygroscopic (absorbs water from the atmosphere) and can facilitate the entry of other substances into the body. To protect your compound and ensure safety [3]:
FAQ 3: What is the shelf-life of a this compound-DMSO solution? No specific study on this compound's stability in DMSO was found. However, general stability data for compounds in DMSO solution provides a useful reference. One study monitoring ~7,200 different compounds in DMSO at room temperature found that the probability of the compound remaining intact decreases over time [4].
The table below summarizes the generalized findings:
| Storage Duration at Room Temperature | Probability of Compound Being Observed |
|---|---|
| 3 months | 92% |
| 6 months | 83% |
| 1 year | 52% |
This highlights the importance of cold storage and minimizing the time solutions are kept at room temperature to maximize the lifespan of your this compound stock.
FAQ 4: Are there any known chemical incompatibilities for this compound or DMSO I should know about? While a comprehensive incompatibility list for this compound is not available, general lab rules and specific DMSO hazards should be followed:
The following diagram outlines a recommended protocol for creating and using your this compound-DMSO stock solution to ensure maximum stability and experimental consistency.
| Question | Answer & Key Considerations |
|---|---|
| What is the primary mechanism by which radicicol inhibits Hsp90? | This compound is a potent, natural macrocyclic lactone that binds competitively to the N-terminal ATP-binding pocket of Hsp90, inhibiting its essential ATPase activity and disrupting chaperone function [1] [2] [3]. |
| My cellular assays show a weak phenotype despite using this compound. What could be wrong? | This is a classic sign of potential off-target effects or insufficient validation. This compound is known to also bind the ATP-binding Bergerat fold of other proteins, such as bacterial sensor kinase PhoQ [4]. Always use multiple validation methods. |
| How can a single point mutation in Hsp90 confer resistance to this compound? | A L34I mutation in the ATP-binding pocket can cause selective resistance to this compound. This mutation alters the pocket's hydration state, creating an unfavorable environment for this compound's chlorine substituent without affecting ATP hydrolysis or sensitivity to other inhibitors like geldanamycin [5]. |
| Why is this compound potent in vitro but often shows poor in vivo activity? | The compound suffers from metabolic instability and a short half-life in vivo. This has driven the development of more stable analogs, such as oxime derivatives, which replace the 2'-ketone to reduce electrophilicity [2] [3]. |
Potential Cause: Off-target effects or alternative resistance mechanisms are confounding your results.
Validation Protocol:
Potential Cause: The measured affinity may be confounded by assay conditions or protein construct issues.
Validation Protocol:
The following workflow summarizes the key steps for a robust validation of this compound specificity:
Potential Cause: The macrocyclic scaffold of this compound and its analogs is flexible and can adopt multiple conformations.
Validation Protocol: A combination of computational and experimental methods can determine the binding mode:
For your experimental design and data interpretation, here is a summary of critical quantitative data from the literature:
| Hsp90 Protein / System | Measured Affinity (Kd) / IC50 | Experimental Method | Key Finding / Context |
|---|---|---|---|
| Human Hsp90α N-terminal domain | 0.04 nM [6] | Isothermal Titration Calorimetry (ITC) | Binding is strongly exothermic and linked to a protonation event. |
| Human Hsp90β N-terminal domain | 0.15 nM [6] | Isothermal Titration Calorimetry (ITC) | Slightly weaker binding than Hsp90α, potentially due to Ser52. |
| Yeast Hsp90 (Hsc82) | 19 nM (full-length) 2.7 nM (N-terminal domain) [6] | Isothermal Titration Calorimetry (ITC) | Used as a model system; confirms high affinity. |
| Bacterial Sensor Kinase (PhoQ) | Binds this compound [4] | NMR & Crystallography | Critical off-target warning: Demonstrates this compound can bind other proteins with the Bergerat fold. |
I hope this technical support guide helps you troubleshoot and validate your experiments with this compound effectively.
The table below summarizes the primary documented off-target effect of this compound.
| Target Protein | Effect of this compound | Reported Ki or IC50 | Binding/Catalytic Site | Key Experimental Evidence |
|---|---|---|---|---|
| Hsp90 (Primary Target) | Inhibition of chaperone function [1] | IC50 < 1 μM [2] | N-terminal ATP-binding pocket [3] [1] | Affinity purification using biotinylated derivatives; Co-crystal structures [3] |
| ATP Citrate Lyase (ACLY) (Off-target) | Non-competitive enzyme inhibition [4] | Ki of 13 μM (citrate) and 7 μM (ATP) [4] | Binds at a site distinct from substrates [4] | Affinity purification; Activity assays; Kinetic analysis [4] |
To identify or confirm these off-target effects in your experiments, you can employ the following validated methodologies.
This method uses modified this compound to pull down and identify its binding partners directly from cell extracts [4] [1].
This approach characterizes the mechanism and potency of inhibition on enzymatic targets like ACLY [4].
This method observes the downstream phenotypic or signaling consequences of target inhibition.
The following diagram illustrates the logical workflow for identifying this compound's off-target effects and the relationship between its primary and secondary targets.
Q1: How can I confirm that an observed phenotypic effect in my cells is due to Hsp90 inhibition and not an off-target effect? A1: You can use several strategies to confirm Hsp90-specific action [3]:
Q2: The affinity purification results are noisy with many non-specific bands. How can I improve specificity? A2: To reduce non-specific binding [3]:
Radicicol is a natural macrocyclic antifungal antibiotic that functions by binding to and inhibiting the Hsp90 chaperone, leading to the depletion of oncogenic client proteins [1]. Despite its potent in vitro activity, its development as a drug has been hampered by significant in vivo instability, resulting in poor activity in animal models [2] [1]. The main instability issues are related to its structural features, which are prime targets for analog synthesis.
The table below summarizes the core problem and the primary structural sites for modification.
| Key Challenge | Associated Structural Feature | Rationale for Modification |
|---|---|---|
| Poor In Vivo Stability & Efficacy [2] [1] | C7'-C8' epoxide and C6' of the conjugated dienone | The strained epoxide is susceptible to nucleophilic attack, and the dienone system is prone to Michael addition reactions, leading to rapid inactivation in vivo. |
| Rapid Metabolism/Inactivation [3] | Phenolic hydroxyl groups (e.g., at C14 and C16) | The presence of free phenolic hydroxyl groups facilitates rapid metabolism, reducing systemic availability. |
Researchers have developed several analog series to overcome the limitations of natural this compound. The most promising strategies involve modifying the reactive resorcylate core or the macrocycle to improve stability and pharmacokinetics.
The table below outlines the major classes of this compound analogs developed for in vivo use.
| Analog Class / Example | Key Structural Modification | Primary Goal & Outcome | *In Vivo* Efficacy Evidence |
|---|---|---|---|
| Oxime Derivatives (e.g., KF25706) [1] [4] | Introduction of an oxime group at the C2' ketone. | Improve metabolic stability and in vivo activity. | Showed significant growth-inhibitory activity against human tumor xenografts (e.g., breast MX-1) in nude mice; depleted Hsp90 client proteins (Raf-1, CDK4) in vivo [4]. |
| Acylated Derivatives (e.g., 14,16-Dipalmitoyl-radicicol) [3] | Esterification of phenolic hydroxyl groups with long-chain fatty acids (e.g., palmitate). | Improve bioavailability and systemic exposure by blocking metabolic sites. | Potently suppressed tumor angiogenesis and growth in mouse models; prolonged survival of tumor-bearing mice, unlike the inactive parent this compound [3]. |
| Stabilized Core Derivatives (e.g., 6,7-Dihydro-10α-hydroxy this compound) [5] | Reduction of the conjugated diene/dienone system. | Reduce reactivity and Michael addition susceptibility; improve stability for non-anti-cancer applications (e.g., WNT-5A inhibition). | Not explicitly reported for cancer, but the modification was designed for lower toxicity and excellent stability [5]. |
This section addresses potential challenges you might encounter during the development and testing of this compound analogs.
Issue 1: Analog Lacks Antitumor Activity In Vivo Despite Potent In Vitro Effects
Issue 2: Analog Fails to Deplete Hsp90 Client Proteins in Tumor Tissue
Issue 3: Analog Shows High Toxicity or Non-Selective Effects
The following diagram outlines a logical workflow for evaluating a novel this compound analog, based on the methodologies described in the literature.
Q1: Why does this compound have potent in vitro activity but fails in vivo? A1: The primary reason is its chemical instability in vivo. The C7'-C8' epoxide is highly strained and susceptible to nucleophilic attack, and the conjugated dienone system is a target for Michael addition reactions, leading to rapid deactivation [2] [1].
Q2: What is the significance of the oxime modification at C2'? A2: Modifying the C2' ketone to an oxime serves two main purposes: it eliminates a reactive functional group, thereby improving metabolic stability, and it provides a chemical handle for creating a diverse library of analogs for structure-activity relationship (SAR) studies. This modification was key to developing analogs like KF25706 with demonstrated in vivo efficacy [1] [4].
Q3: Are there other potential therapeutic applications for this compound analogs beyond cancer? A3: Yes. While Hsp90 inhibition is primarily pursued in oncology, other activities have been reported. For instance, this compound was found to inhibit adipogenesis (fat cell formation) [6] and suppress inflammatory pathways [7] [8]. Furthermore, a stabilized analog (6,7-dihydro-10α-hydroxy this compound) was developed as an inhibitor of WNT-5A expression for potential use as a hair-growth stimulant [5].
The table below summarizes the core characteristics and experimental data for these two natural product Hsp90 inhibitors.
| Feature | Radicicol | Geldanamycin |
|---|---|---|
| Natural Source | Fungus (Monocillium nordinii) [1] | Actinobacterium (Streptomyces hygroscopicus) [2] [3] |
| Chemical Class | Macrocyclic lactone (monocillin) [1] | Benzoquinone ansamycin [2] [3] |
| Binding Site | N-terminal ATP-binding domain [4] [1] | N-terminal ATP-binding domain [2] [3] |
| Key Binding Interactions | Binds to the "Bergerat fold" [5], displacing ATP [4] | U-shaped conformation; 7+ hydrogen bonds (e.g., Asp93, Gly97) [2] |
| Reported Kd / IC50 | Kd ~17 nM [1] | GI50 ~180 nM (NCI-60 panel) [3] |
| Primary Mechanism | Inhibits ATPase activity, disrupts chaperone function [4] | Blocks ATPase activity, leads to ubiquitin-proteasome degradation of client proteins [2] [6] |
| Major Limitation | Metabolic instability (epoxide, unsaturated ketone) [1] | Hepatotoxicity (quinone moiety), poor solubility [2] [6] |
| Clinical Status | Derivatives (e.g., KF 25706) in preclinical stages [1] | Analogs (e.g., 17-AAG, 17-DMAG) entered clinical trials but faced challenges [6] [1] |
Both inhibitors achieve their effect by competing with ATP for the same binding pocket in the Hsp90 N-terminal domain, but they do so through distinct chemical structures and interactions.
Geldanamycin: This inhibitor adopts a U-shaped conformation within the binding pocket, positioning its benzoquinone ring and aliphatic ansa bridge in a nearly parallel orientation [2]. Its binding is stabilized by a network of over seven hydrogen bonds with residues including Asn51, Lys58, and the key Asp93, which is critical for catalytic activity [2]. This binding prevents Hsp90 from adopting the closed conformation necessary for ATP hydrolysis, ultimately leading to the proteasomal degradation of its client proteins [2] [6].
This compound: This macrocyclic lactone also targets the Bergerat fold in the N-terminal domain. Computational studies combining docking and molecular dynamics simulations suggest its binding mode is very similar to that observed in this compound-HSP90 crystal structures [4]. While specific hydrogen bonds are less detailed in the search results, its high-affinity binding (Kd ~17 nM) effectively displaces ATP and halts the chaperone cycle [1].
The following diagram illustrates the consequential mechanism of Hsp90 inhibition and client protein fate.
The data in the comparison table is derived from established experimental techniques in biochemistry and structural biology. Here are the core methodologies used to characterize these inhibitors:
Binding Affinity and Thermodynamics
Structural Analysis of Binding Modes
Computational Studies
Cellular Activity and Toxicity Profiling
Understanding the limitations of these natural products has driven drug discovery efforts for years.
This compound and geldanamycin serve as foundational tools that validated Hsp90 as a high-value anticancer target. While neither is suitable as a drug itself, their study has been invaluable.
The evolution from these natural products to modern synthetic inhibitors highlights a central challenge in drug discovery: translating potent in vitro activity into safe and effective medicines. Research continues into alternative strategies, including C-terminal inhibition, co-chaperone disruption, and isoform-selective inhibitors, to fully realize the therapeutic potential of Hsp90 modulation [7] [1].
This compound is a macrocyclic natural product discovered as an antifungal substance and later identified as a specific Hsp90 inhibitor [1] [2]. It functions by binding to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and preventing the conformational changes necessary for its chaperone activity [3] [2]. This leads to the degradation of Hsp90's client proteins, many of which are oncoproteins, positioning this compound as a promising lead for anticancer therapy [2].
The table below summarizes quantitative data on this compound's binding to Hsp90.
| Hsp90 Isoform/Construct | Affinity (Kd) | Experimental Method | Key Thermodynamic Findings | Citation |
|---|---|---|---|---|
| Human Hsp90α (N-terminal domain) | 0.04 nM | Isothermal Titration Calorimetry (ITC) | Binding is strongly exothermic; stronger affinity than Hsp90β due to Ser52 [1]. | [1] |
| Human Hsp90β (N-terminal domain) | 0.15 nM | Isothermal Titration Calorimetry (ITC) | Binding linked to a protonation event; weaker affinity due to Ala52 [1]. | [1] |
| Yeast Hsc82 (full-length) | 19 nM | Isothermal Titration Calorimetry (ITC) | The intrinsic enthalpy of binding is less exothermic than for human Hsp90 [1]. | [1] |
| Yeast Hsc82 (N-terminal domain) | 2.7 nM | Isothermal Titration Calorimetry (ITC) | Confirms the N-terminal domain is sufficient for high-affinity binding [1]. | [1] |
This compound belongs to a class of natural product inhibitors, alongside geldanamycin (GA). The table compares key characteristics.
| Feature | This compound (and derivatives) | Geldanamycin (and derivatives like 17-AAG) |
|---|---|---|
| Binding Site | N-terminal ATP-binding pocket [1] [2] | N-terminal ATP-binding pocket [2] |
| Core Scaffold | Resorcinol-containing macrocycle [3] | Benzoquinone ansamycin [2] |
| Key Advantage | Higher binding affinity to the N-terminal domain [3] [2] | Was the most advanced inhibitor in clinical trials (Phase II/III for 17-AAG) [4] [2] |
| Key Limitation | Metabolic instability and poor in vivo efficacy [3] [2] | Severe hepatotoxicity and poor aqueous solubility [2] |
| Derivative Example | NVP-AUY922 (resorcinylic isoxazole amine) [3] | 17-AAG (Tanespimycin), 17-DMAG [4] [2] |
| Derivative Improvement | Improved metabolic stability and potency; multiple clinical trials [3] | Improved toxicity profile and solubility compared to GA [2] |
This compound stabilizes Hsp90 in a closed, N-terminally dimerized conformation, trapping the chaperone cycle.
This compound binds the N-terminal ATP-binding pocket, mimicking the ATP-bound state and promoting the formation of a tightly closed Hsp90 dimer [5] [3]. This stabilizes Hsp90 in a state that is incompatible with ATP hydrolysis and client protein maturation, leading to the proteasomal degradation of Hsp90 client proteins [4] [2].
Researchers use several methods to study how this compound and similar inhibitors affect Hsp90.
Despite its high potency, this compound itself has not advanced to clinical use due to metabolic instability and poor in vivo efficacy [3] [2]. This has driven the development of synthetic derivatives, such as NVP-AUY922, which retain the core resorcinol moiety but feature an isoxazole scaffold for improved stability and potency [3]. NVP-AUY922 has entered multiple clinical trials [3].
The clinical development of Hsp90 inhibitors has faced challenges, including cellular toxicity and compromised efficacy [4]. However, research continues to focus on improving their pharmacodynamic profiles and understanding cellular responses to inhibition [4] [6].
The aspartic acid residue D93 (in Hsp90α numbering) is a universally conserved energetic hot-spot for inhibitor binding across the Hsp90 family of chaperones [1]. A large-scale structural analysis of over 200 Hsp90 N-terminal domain complexes found that D93 forms a direct or water-mediated hydrogen bond with inhibitors in 94.5% of structures, a frequency that surpasses other common residues [1]. This interaction is a dominant feature for inhibitors from diverse structural classes, including resorcinols (like Radicicol), geldanamycins, purines, and pyrimidines [1].
The table below compares key binding interactions for different Hsp90 inhibitor classes:
| Inhibitor Class | Example Compound | Key Hydrogen Bond Donor to D93 | Binding Affinity Impact of D93 Interaction | pH-Dependent Binding |
|---|---|---|---|---|
| Resorcinol-based Macrocycles | This compound, AUY922 | Aromatic OH group (titratable) [1] | Contributes 3–6 kcal/mol (35–60% of total ΔG) [1] | Yes, for compounds with titratable hydroxyls [1] |
| Ansamycins | Geldanamycin | Nitrogen-associated substituent [1] | Severely impaired in D93N mutant [1] | No [1] |
| Nucleotides | ADP | Nitrogen-associated amine group [1] | Abolished in D93N mutant [1] | No [1] |
This compound is a 14-membered macrolactone that fits into the N-terminal ATP-binding pocket of Hsp90 [2]. Its binding is characterized by a high-affinity, pH-dependent interaction with D93.
The following are core methodologies used to generate the data cited above.
The following diagram illustrates the functional consequence of this compound binding to the D93 hotspot on Hsp90, leading to the degradation of client proteins.
The data confirms that the this compound-D93 hydrogen bond is a critical, high-value interaction for inhibiting Hsp90. This makes it a key consideration in the structure-based design of new and optimized Hsp90 inhibitors.
| Protein Target | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Experimental Method | Key Interacting Residues (if characterized) |
|---|---|---|---|
| Hsp90 (N-terminal domain, human) | ~1 nM [1] | Thermal Shift Assay (TSA) [1] | Asp93 [2] [3] |
| Hsp90 (full-length, yeast) | 19 nM [1] | Isothermal Titration Calorimetry (ITC) [1] | Asp93 (in yeast equivalent) [4] |
| Hsp90 (N-terminal, yeast) | 2.7 nM [1] | Isothermal Titration Calorimetry (ITC) [1] | - |
| Carbonic Anhydrase II (hCAII) | Not a direct target; used as a reference in affinity studies [1] | - | - |
| ATP Citrate Lyase | Ki = 7-13 μM (non-competitive inhibitor) [5] | Kinetic Analysis [5] | - |
| Isoprenylcysteine Carboxyl Methyltransferase (ICMT) | Predicted high affinity (Computational study) [6] | Molecular Docking & MM-GBSA [6] | Val116, His113, His126, Arg125 [6] |
For the critical data on Hsp90 binding, researchers employed sophisticated methods to accurately measure nanomolar-range affinities.
The TSA, also known as Differential Scanning Fluorimetry (DSF), is particularly useful for measuring very tight binding reactions that are difficult to quantify by direct ITC [1].
ITC directly measures the heat released or absorbed during a binding event.
This compound is a potent, natural macrocyclic lactone that inhibits Hsp90 by binding to its N-terminal ATP-binding pocket, thereby disrupting its chaperone function and leading to the degradation of client oncoproteins [7] [4].
A key structural insight is its interaction with a conserved energetic hot-spot in the Hsp90 binding pocket, primarily through residue Asp93 (in Hsp90α) [2]. This interaction is critical for achieving nanomolar affinity.
When working with or evaluating this compound's binding data, please consider:
The table below summarizes the experimental data available for several prominent this compound oxime derivatives.
| Derivative Name | Key Experimental Findings (In Vitro) | Key Experimental Findings (In Vivo) | Proposed Primary Mechanism of Action |
|---|---|---|---|
| KF25706 (this compound 6-oxime) | Potent antiproliferative activity against various human tumor cell lines; depleted Hsp90 client proteins (p185erbB2, Raf-1, Cdk4, mutant p53) [1]. | Significant growth-inhibitory activity against human breast (MX-1, MCF-7), colon (DLD-1), and vulval (A431) carcinoma xenografts in mice [1]. | Binds to Hsp90, destabilizing Hsp90-associated signaling molecules [1]. |
| KF58333 | Induced erythroid differentiation and G1 phase accumulation in K562 CML cells; depleted p210Bcr-Abl and Raf-1; induced apoptosis [2]. More potent than its stereoisomer KF58332 in breast cancer cells [3]. | Prolonged survival of SCID mice inoculated with K562 CML cells [2]. Showed significant antitumor activity and induced apoptosis in KPL-4 breast cancer xenografts [3]. | Destabilizes Bcr-Abl through disruption of the Hsp90 complex [2]; Hsp90 inhibition [3]. |
| Pochoximes (e.g., NW457) | Potent Hsp90 affinity; induced degradation of client proteins (EPHA2, EGFR, BRAF) in HCT116 colorectal cancer cells; synergized with radiotherapy to abrogate clonogenic survival [4] [5]. | Improved tumor control in colorectal cancer models when combined with radiotherapy; showed no detectable hepatotoxicity in mice, unlike earlier inhibitors [5]. | Hsp90 inhibition, leading to client protein degradation and inhibition of DNA damage response [5]. |
For the key derivatives, here is a deeper dive into the experimental models and methodologies used to establish their efficacy.
The this compound oxime derivatives discussed primarily function by inhibiting Heat Shock Protein 90 (HSP90). The following diagram illustrates the core mechanism and its consequences for cancer cells.
The research highlights several critical advancements achieved through oxime modification of this compound:
Acute Toxic;Irritant